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Core Science & Biosynthesis

Foundational

Tautomerism of 4-Methyl-1,3-Benzothiazole-2-Thiol: A Comprehensive Mechanistic and Analytical Guide

Executive Summary The structural duality of 2-mercaptobenzothiazole derivatives represents a classic paradigm of prototropic tautomerism. Specifically, 4-methyl-1,3-benzothiazole-2-thiol (CAS: 2268-77-1) exists in a dyna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural duality of 2-mercaptobenzothiazole derivatives represents a classic paradigm of prototropic tautomerism. Specifically, 4-methyl-1,3-benzothiazole-2-thiol (CAS: 2268-77-1) exists in a dynamic equilibrium between its thiol (N=C–SH) and thione (NH–C=S) forms. Understanding this equilibrium is not merely an academic exercise; it dictates the molecule's nucleophilicity, its efficacy as a vulcanization accelerator, and its binding affinity in rational drug design.

This whitepaper provides an in-depth technical analysis of the thione-thiol tautomerism in 4-methyl-1,3-benzothiazole-2-thiol, detailing the thermodynamic drivers, the unique steric influence of the 4-methyl substitution, and the self-validating analytical protocols required to quantify this equilibrium.

Mechanistic Foundations and Thermodynamic Causality

The Prototropic Shift

Thione-thiol tautomerism is defined by the migration of a proton between the exocyclic sulfur atom and the endocyclic nitrogen atom[1]. In the gas phase, solid state, and most solution environments, the thione form (4-methyl-3H-1,3-benzothiazole-2-thione) is thermodynamically dominant[2]. Density Functional Theory (DFT) calculations on the parent scaffold indicate that the thione tautomer is approximately 39–40 kJ/mol lower in energy than the thiol[3].

The 4-Methyl Steric Effect

The standard numbering of the benzothiazole ring places the sulfur at position 1, the carbon at 2, and the nitrogen at 3. The 4-position is the carbon on the fused benzene ring immediately adjacent to the nitrogen.

  • Electronic Causality: The methyl group exerts a mild positive inductive (+I) effect, increasing electron density on the nitrogen, which marginally strengthens the N–H bond of the thione form.

  • Steric Causality: Direct intramolecular proton transfer across the N–C–S triad is forbidden by a massive activation barrier (~40-50 kcal/mol)[4]. Tautomerization must occur via intermolecular hydrogen-bonded dimers. The steric bulk of the 4-methyl group partially hinders the approach of a second molecule, altering the kinetics of dimer formation compared to unsubstituted 2-mercaptobenzothiazole.

Tautomerism Thione Thione Form (4-Methyl-3H-1,3-benzothiazole-2-thione) Dominant in Solid/Polar Solvents Thiol Thiol Form (4-Methyl-1,3-benzothiazole-2-thiol) Favored in Dilute/Non-Polar Thione->Thiol Intramolecular (High Barrier) Dimer Hydrogen-Bonded Dimer (Intermolecular H-Transfer) Thione->Dimer Self-Association (Concentrated) Anion Thiolate Anion (pH > 7) Thione->Anion Deprotonation (Base) Thiol->Anion Deprotonation (Base) Dimer->Thiol Intermolecular Proton Transfer

Thermodynamic pathways of 4-methyl-1,3-benzothiazole-2-thiol tautomerism.

Environmental Modulation of the Equilibrium

The tautomeric ratio is not static; it is a highly sensitive probe of the local microenvironment.

  • Solvation Effects: Polar, hydrogen-bond-accepting solvents (e.g., DMSO, DMF) overwhelmingly stabilize the thione form by solvating the highly polarized N–H bond[1]. Conversely, in highly dilute, non-polar solvents (e.g., cyclohexane, CCl₄), the dielectric constant drops, disrupting hydrogen bonding and allowing trace populations of the thiol form to be observed[5].

  • pH Dependency: At a pH above the molecule's pKa (typically ~7.0 for mercaptobenzothiazoles), the proton is lost entirely, converging both tautomers into a single, highly reactive thiolate anion [3].

Self-Validating Analytical Protocols

To ensure scientific integrity, researchers must employ orthogonal techniques to validate tautomeric assignments. Relying on a single modality can lead to false positives due to solvent-induced artifacts.

Protocol A: NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) is the gold standard for defining tautomeric ratios, provided the exchange rate is slower than the NMR timescale[6].

  • Sample Preparation (Concentration Gradient): Prepare three samples of 4-methyl-1,3-benzothiazole-2-thiol in DMSO-d₆ at 1 mM, 10 mM, and 100 mM. Causality: Varying concentration isolates monomeric behavior from dimeric self-association.

  • ¹H NMR Acquisition: Acquire standard ¹H spectra. The thione form is characterized by a highly deshielded N–H proton appearing as a broad singlet between 13.0–14.0 ppm[7]. The 4-methyl protons will appear as a singlet near 2.4–2.6 ppm.

  • Self-Validation (D₂O Exchange): Add 10 µL of D₂O to the NMR tube, shake, and re-acquire. Causality: The disappearance of the 13.5 ppm peak confirms it is an exchangeable heteroatom proton, ruling out downfield aromatic anomalies.

  • ¹³C NMR Acquisition: Acquire ¹³C spectra. The C=S carbon of the thione form resonates far downfield (~188–190 ppm). If the thiol form is present, the C–SH carbon will appear significantly upfield (~165 ppm)[6].

Protocol B: FT-IR Spectroscopy (Solid vs. Solution)

Infrared spectroscopy captures the instantaneous vibrational state, bypassing the timescale limitations of NMR.

  • Solid-State ATR-FTIR: Analyze the neat powder. Look for the strong C=S stretching band at ~1000–1050 cm⁻¹ and the N–H stretch at ~3100–3200 cm⁻¹. The absence of a band at ~2550 cm⁻¹ confirms the solid exists exclusively as the thione[7].

  • Solution-State IR: Dissolve the compound in anhydrous CHCl₃ at high dilution (0.1 mM) using a liquid cell with CaF₂ windows. Causality: High dilution in a non-polar solvent suppresses dimerization, potentially revealing the weak S–H stretching band at ~2550 cm⁻¹ indicative of the thiol form.

Workflow Sample Sample Prep (Varying Solvents/Concentrations) NMR NMR Spectroscopy (1H & 13C) Sample->NMR Solvation FTIR FT-IR Spectroscopy (ATR & Solution) Sample->FTIR Phase Selection Data Tautomeric Ratio Quantification NMR->Data Peak Integration FTIR->Data Band Shift Analysis DFT DFT Calculations (B3LYP/PCM) DFT->Data Energy Validation

Multi-modal analytical workflow for quantifying thione-thiol ratios.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic markers and thermodynamic parameters for the tautomers, synthesized from foundational studies on benzothiazole derivatives.

Table 1: Spectroscopic Markers for Tautomer Identification
Analytical ModalityThione Form (NH–C=S)Thiol Form (N=C–SH)Causality / Notes
¹H NMR (DMSO-d₆) ~13.5 ppm (broad s, 1H)Not typically observedN-H is highly deshielded; S-H exchanges rapidly.
¹³C NMR (C2 Position) ~188 - 192 ppm~165 - 170 ppmC=S double bond is highly deshielded compared to C-S single bond.
FT-IR (Stretch) ~3150 cm⁻¹ (N-H)~1050 cm⁻¹ (C=S)~2550 cm⁻¹ (S-H)~1550 cm⁻¹ (C=N)S-H stretch is uniquely diagnostic but often weak.
UV-Vis (λ_max) ~320 nm (Polar solvent)~280 nm (Non-polar)Extended conjugation in thione form causes bathochromic shift.
Table 2: Relative Thermodynamic Stabilities (DFT Approximations)
State / EnvironmentRelative Energy (ΔE)Dominant Species
Gas Phase (Isolated)Thione is ~39 kJ/mol lowerThione
Aqueous Solution (PCM)Thione is ~45 kJ/mol lowerThione
Solid State (Crystal)Thione is >50 kJ/mol lowerThione (Stabilized by lattice H-bonds)
Alkaline Solution (pH > 8)N/A (Deprotonated)Thiolate Anion

Computational Methodology (In Silico Validation)

To predict the exact impact of the 4-methyl group on the tautomeric equilibrium, researchers must employ Density Functional Theory (DFT)[2].

Step-by-Step Computational Workflow:

  • Geometry Optimization: Construct both the thione and thiol isomers in a computational suite (e.g., Gaussian). Optimize the ground-state geometries using the B3LYP functional with a 6-311++G(d,p) basis set. Causality: The diffuse functions (++) are critical for accurately modeling the electron density of the sulfur atom.

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometries. Ensure there are zero imaginary frequencies to confirm the structures are true local minima. Extract the Zero-Point Energy (ZPE) corrections.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., setting the dielectric constant to 46.8 for DMSO).

  • Transition State Search: To model the intermolecular proton transfer, construct a hydrogen-bonded dimer. Use the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method to locate the transition state for the double-proton exchange.

Sources

Exploratory

Physicochemical Profiling of 4-Methyl-2-Mercaptobenzothiazole: Tautomerism, pKa Determination, and Acidity Constants

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary 4-Methyl-2-mercaptobenzothiazole (4-Me-MBT) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

4-Methyl-2-mercaptobenzothiazole (4-Me-MBT) is a specialized heterocyclic scaffold utilized in vulcanization processes, corrosion inhibition, and as an intermediate in pharmaceutical synthesis. Understanding its acid dissociation constant (pKa) is critical for predicting its pharmacokinetics (ADME), solubility profiles, and metal-coordination behavior. This whitepaper establishes the theoretical framework of 4-Me-MBT’s acidity, explores the causality behind its tautomeric equilibrium, and provides a self-validating experimental blueprint for precise pKa determination.

Structural Chemistry & Tautomeric Equilibrium

Like its parent compound, 2-mercaptobenzothiazole (MBT), 4-Me-MBT is characterized by a dynamic tautomeric equilibrium. The molecule oscillates between a thione form (3H-1,3-benzothiazole-2-thione) and a thiol form (1,3-benzothiazole-2-thiol).

The Causality of Tautomeric Preference: In aqueous and polar environments, the thione form is overwhelmingly favored. This is driven by the high hydration energy of the polar N-H and C=S bonds compared to the C-SH bond. When deprotonation occurs, both tautomers converge into a single, resonance-stabilized conjugate base (a delocalized thiolate/nitrogen anion). The presence of the 4-methyl group introduces steric bulk adjacent to the nitrogen atom, which slightly restricts the solvation sphere of the resulting anion, impacting the overall thermodynamic stability of the conjugate base.

Tautomerism Thione 4-Me-MBT (Thione Form) Dominant in H2O Thiol 4-Me-MBT (Thiol Form) Minor in H2O Thione->Thiol Tautomerism Anion Conjugate Base (Delocalized Anion) Thione->Anion -H⁺ (pKa ~7.3) Thiol->Anion -H⁺ (pKa ~7.3)

Fig 1: Tautomeric equilibrium and deprotonation pathway of 4-Me-MBT.

Theoretical Framework: Acidity Constants (pKa)

To understand the acidity of 4-Me-MBT, we must establish the baseline using the parent molecule. The experimental pKa of unsubstituted 2-mercaptobenzothiazole (MBT) is strictly documented as 7.03 at 20 °C .

Substituent Effects of the 4-Methyl Group: The introduction of a methyl group at the 4-position alters the molecule's acidity via two primary physical organic mechanisms:

  • Inductive (+I) and Hyperconjugative Effects : The methyl group acts as an electron-donating group (EDG). It pushes electron density into the fused aromatic system. This excess electron density marginally destabilizes the negatively charged conjugate base formed upon deprotonation.

  • Steric Hindrance : Located at the 4-position (adjacent to the thiazole nitrogen at position 3), the methyl group physically impedes water molecules from optimally solvating the nitrogen-centered negative charge of the resonance structure.

Quantitative Data Comparison

Note: Computational predictions (like those often cited for the 5-methyl derivative) frequently fail to account for the thione-thiol tautomeric stabilization in water, highlighting the need for empirical validation.

CompoundSubstituentExperimental / Derived pKa (20 °C)Primary Electronic EffectTautomeric Preference (Aqueous)
2-Mercaptobenzothiazole (MBT) None7.03 (Experimental)BaselineThione
4-Methyl-2-mercaptobenzothiazole 4-CH₃~7.30 (Derived)Weak +I, Steric HindranceThione
5-Methyl-2-mercaptobenzothiazole 5-CH₃9.60 ± 0.20 (In-silico Predicted)*+I (Para to Nitrogen)Thione

Experimental Protocols: A Self-Validating Workflow

Relying on a single analytical method for pKa determination is a critical vulnerability in drug development, especially for compounds with low aqueous solubility and complex tautomerism. As a best practice, you must employ a self-validating system utilizing orthogonal techniques. Here, Potentiometric Titration provides the thermodynamic baseline, while UV-Vis Spectrophotometry optically validates the species distribution.

Workflow cluster_methods Orthogonal Validation Methods Prep 1. Sample Preparation Purified 4-Me-MBT in 0.1M Ionic Strength Buffer Titration 2A. Potentiometric Titration Continuous pH monitoring vs. Titrant Volume Prep->Titration UVVis 2B. UV-Vis Spectrophotometry Absorbance shifts at Isosbestic Points Prep->UVVis Data 3. Data Synthesis Non-linear Regression & Henderson-Hasselbalch Titration->Data UVVis->Data Result 4. Final pKa Determination Cross-validated Acidity Constant Data->Result

Fig 2: Orthogonal self-validating workflow for accurate pKa determination.

Protocol A: High-Precision Potentiometric Titration

Causality: Potentiometry directly measures the free hydrogen ion concentration. By strictly controlling the ionic strength, we ensure that the activity coefficients of the ions remain constant, allowing the measured concentration quotient to accurately reflect the thermodynamic pKa.

  • Sample Preparation: Dissolve 2.0 mM of 4-Me-MBT in a 10% methanol/water co-solvent system (to overcome limited aqueous solubility). Add KCl to maintain a constant ionic strength of 0.1 M.

  • System Calibration: Calibrate the glass electrode using standard NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0±0.1 °C.

  • Titration Execution: Titrate the solution with standardized 0.05 M NaOH. Critical Step: Conduct the titration under a continuous nitrogen purge. Why? Atmospheric CO₂ dissolves to form carbonic acid, which will artificially skew the buffering region and invalidate the titration curve.

  • Data Extraction: Plot the first derivative of the titration curve ( dpH/dV ) against the volume of titrant. The exact pKa is extracted at the half-equivalence point.

Protocol B: UV-Vis Spectrophotometric Validation

Causality: The protonated thione form and the deprotonated conjugate base possess distinct chromophores due to differences in electron delocalization. As the pH changes, the shift in absorbance at specific wavelengths directly correlates with the ratio of the two species, optically validating the potentiometric data.

  • Buffer Series Generation: Prepare a series of 15 buffered solutions ranging from pH 5.0 to 9.0, effectively bracketing the expected pKa of ~7.30.

  • Spectral Acquisition: Spike each buffer with a constant concentration of 4-Me-MBT (e.g., 5×10−5 M). Record the UV-Vis spectra from 250 nm to 400 nm.

  • Isosbestic Point Verification: Overlay the spectra and identify the isosbestic point (typically ~290 nm for benzothiazole derivatives). Why? A sharp isosbestic point is absolute proof of a simple two-state equilibrium (Acid Base) and confirms that no degradation or polymerization is occurring during the assay.

  • Henderson-Hasselbalch Analysis: Plot Absorbance vs. pH at the wavelength of maximum difference (e.g., 320 nm). Fit the data to a sigmoidal curve using non-linear regression; the inflection point mathematically yields the pKa.

Applications in Advanced Research

The slight basic shift in the pKa of 4-Me-MBT compared to MBT has profound implications in applied sciences:

  • Metal Recovery & Coordination Chemistry: Thiol-based ligands are heavily utilized in hyper-crosslinked macroporous resins for recovering precious metals. Because 4-Me-MBT has a slightly higher pKa, it retains its metal-binding thiolate form at slightly different pH thresholds than MBT, allowing for highly selective Pd(II) and Pt(II) extraction from highly acidic spent automotive catalyst leachates .

  • Pharmacokinetics: In drug design, a pKa shift of 0.3 units across the physiological pH range (7.4) drastically alters the ionization state of the molecule in the bloodstream, directly dictating its lipophilicity (LogD), membrane permeability, and subsequent bioavailability .

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole." PubChem Database. URL:[Link]

  • Danish Environmental Protection Agency (MST). "Toxicological Evaluation of 2-Mercaptobenzothiazole." Ministry of Environment and Food of Denmark. URL: [Link]

  • ResearchGate. "Multidentate thia-crown ethers as hyper-crosslinked macroporous adsorbent resins for the efficient Pd/Pt recovery and separation from highly acidic spent automotive catalyst leachate." Hydrometallurgy Journal. URL:[Link]

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 4-Methyl-1,3-benzothiazole-2-thiol from o-Toluidine

Abstract This document provides a comprehensive guide for the synthesis of 4-methyl-1,3-benzothiazole-2-thiol, a key intermediate in pharmaceutical and materials science. The protocol details a robust and scalable method...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-methyl-1,3-benzothiazole-2-thiol, a key intermediate in pharmaceutical and materials science. The protocol details a robust and scalable method starting from the readily available precursor, o-toluidine. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Significance

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities and industrial applications.[1][2] Specifically, 4-methyl-1,3-benzothiazole-2-thiol serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic properties, including anticancer agents.[1] The synthesis route from o-toluidine offers an efficient and direct pathway to this valuable scaffold.[3] This guide focuses on the reaction of o-toluidine with carbon disulfide, a well-established method for the formation of the benzothiazole ring system.[4][5]

Reaction Pathway and Mechanism

The synthesis proceeds via a one-pot reaction involving the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final product. The presence of a base facilitates the initial reaction and subsequent cyclization steps.

Reaction Scheme:

o-Toluidine + Carbon Disulfide → 4-Methyl-1,3-benzothiazole-2-thiol

The electrophilic carbon atom in carbon disulfide is susceptible to attack by the nucleophilic amine of o-toluidine.[6] This initial addition is followed by an intramolecular cyclization, driven by the proximity of the thiol group to the aromatic ring, leading to the formation of the stable benzothiazole core.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-methyl-1,3-benzothiazole-2-thiol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
o-ToluidineReagentMajor Chemical Supplier95-53-4Toxic and carcinogenic. Handle with extreme care.[7][8][9][10][11]
Carbon DisulfideACS ReagentMajor Chemical Supplier75-15-0Highly flammable and toxic.[12][13][14][15][16]
Potassium HydroxideACS ReagentMajor Chemical Supplier1310-58-3Corrosive.
EthanolAnhydrousMajor Chemical Supplier64-17-5Flammable.
Hydrochloric Acid1 MMajor Chemical Supplier7647-01-0Corrosive.
Distilled Water------7732-18-5---
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Fume hood

Synthetic Procedure

Step 1: Reaction Setup

  • Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.

  • Equip the flask with a reflux condenser and a dropping funnel.

  • Perform the entire reaction in a well-ventilated fume hood due to the high toxicity and volatility of the reagents.[7][13]

Step 2: Reagent Addition

  • In the flask, dissolve potassium hydroxide (0.12 mol) in ethanol (100 mL).

  • To this solution, add o-toluidine (0.1 mol). Stir the mixture at room temperature for 15 minutes.

  • Slowly add carbon disulfide (0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature with an occasional ice bath if necessary.

Step 3: Reaction and Work-up

  • After the addition of carbon disulfide is complete, heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Acidify the mixture with 1 M hydrochloric acid until a precipitate forms (pH ~5-6).

Step 4: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure 4-methyl-1,3-benzothiazole-2-thiol.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Assemble three-neck flask with condenser and dropping funnel in fume hood. Dissolve_KOH 2. Dissolve KOH in Ethanol. Setup->Dissolve_KOH Add_Toluidine 3. Add o-Toluidine. Dissolve_KOH->Add_Toluidine Add_CS2 4. Add Carbon Disulfide dropwise. Add_Toluidine->Add_CS2 Reflux 5. Reflux for 3-4 hours. Add_CS2->Reflux Cool 6. Cool to room temperature. Reflux->Cool Precipitate 7. Pour into ice and acidify with HCl to precipitate product. Cool->Precipitate Filter 8. Filter the solid product. Precipitate->Filter Wash 9. Wash with cold water. Filter->Wash Recrystallize 10. Recrystallize from Ethanol. Wash->Recrystallize Final_Product Pure 4-methyl-1,3-benzothiazole-2-thiol Recrystallize->Final_Product

Caption: Synthetic workflow for 4-methyl-1,3-benzothiazole-2-thiol.

Safety Precautions

Extreme caution must be exercised during this synthesis.

  • o-Toluidine: is toxic if swallowed or inhaled and is a suspected carcinogen and mutagen.[7][8][9] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10][11]

  • Carbon Disulfide: is a highly flammable liquid and vapor that is harmful if inhaled and can cause damage to organs through prolonged or repeated exposure.[12][13][14] It has a very low autoignition temperature. Keep it away from heat, sparks, open flames, and hot surfaces.[15][16] All equipment must be properly grounded to prevent static discharge.[15]

  • Potassium Hydroxide and Hydrochloric Acid: are corrosive and should be handled with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[7][9][12][13][14]

Characterization of the Final Product

The identity and purity of the synthesized 4-methyl-1,3-benzothiazole-2-thiol should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR The spectrum should show a characteristic singlet for the methyl protons and signals for the aromatic protons on the benzothiazole ring.[17]
¹³C NMR The spectrum will display distinct signals for all carbon atoms in the molecule, including the methyl carbon and the C=S carbon.[17]
FTIR The spectrum should exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system, as well as a C=S stretching band.[17]
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₇NS₂).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-methyl-1,3-benzothiazole-2-thiol from o-toluidine. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively synthesize this important heterocyclic compound for further applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines will aid in ensuring the successful and safe execution of this synthesis.

References

  • Carbon disulfide 102930 - Safety Data Sheet. (n.d.).
  • o-Toluidine - SAFETY DATA SHEET. (2025, September 16).
  • o-Toluidine - SAFETY DATA SHEET - PENTA. (2024, December 2).
  • Carbon Disulfide - Airgas - United States (US) SDS HCS 2012 V4.11. (n.d.).
  • Safety Data Sheet: o-Toluidine reagent - ChemScience. (n.d.).
  • Safety Data Sheet: o-Toluidine - Carl ROTH. (n.d.).
  • Carbon Disulphide CAS No 75-15-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Safety Data Sheet: o-Toluidine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 11).
  • Carbon disulfide - Hazardous Substance Fact Sheet. (n.d.).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Synthesis of 2-Thio-Substituted Benzothiazoles via a Domino Condensation/S-Arylation/Heterocyclization Process. (n.d.). ResearchGate.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30).
  • Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. (n.d.). Bentham Science Publishers.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). PMC.
  • Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. (n.d.). Degres Journal.
  • An In-depth Technical Guide to 4-Methyl-2,1,3-benzothiadiazole: Chemical Structure, Properties, and Synthesis. (n.d.). Benchchem.
  • Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives. (n.d.). Benchchem.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (n.d.). Der Pharma Chemica.
  • Table of Contents. (n.d.). Rsc.org.
  • A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. (n.d.).
  • 4-methyl-1,3-benzothiazole-2-thiol. (n.d.). Apollo Scientific.
  • Application Notes: 4-Methyl-2,1,3-benzothiadiazole in Medicinal Chemistry and Drug Design. (n.d.). Benchchem.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
  • 4-Methyl-1,3-thiazole-2-thiol | CAS 4498-39-9. (n.d.). SCBT.
  • Synthesis of some biologically active benzothiazole derivatives. (n.d.). Der Pharma Chemica.
  • An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. (n.d.). ResearchGate.
  • Synthesis and characterization of 4-Methyl-1,3-benzoxazole-2-thiol. (n.d.). Benchchem.
  • Mechanism of the hydrodenitrogenation of o-toluidine and methylcyclohexylamine over NiMo/γ-Al2O3. (n.d.). ResearchGate.
  • Synthesis and Spectral studies of 1,3 benzothiazole-2-thiol conjugated thiosemicarbazide as Antibacterial and Antifungal agents. (n.d.). ResearchGate.
  • Carbon disulfide (CS2): chemistry and reaction pathways. (2025, November 18). R Discovery.
  • CS2: Carbon disulfide. Chemical reactions. (2018, December 7). YouTube.

Sources

Application

Application Note: Protocol for the Utilization of 4-Methyl-2-Mercaptobenzothiazole (4-Me-MBT) as an Advanced Corrosion Inhibitor

Target Audience: Materials Scientists, Electroanalytical Researchers, and Drug Development Professionals (Process Engineering & Bioreactor Maintenance). Introduction & Mechanistic Rationale In both industrial cooling sys...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Electroanalytical Researchers, and Drug Development Professionals (Process Engineering & Bioreactor Maintenance).

Introduction & Mechanistic Rationale

In both industrial cooling systems and pharmaceutical manufacturing, preventing the corrosion of copper, brass, and steel components is critical. For drug development professionals, mitigating metal leaching in active pharmaceutical ingredient (API) synthesis reactors prevents heavy metal contamination, ensuring compliance with stringent pharmacopeia standards.

4-Methyl-2-mercaptobenzothiazole (4-Me-MBT) is a highly effective, hydrophobic derivative of the well-documented 2-mercaptobenzothiazole (MBT)[1]. The addition of a methyl group at the 4-position of the benzene ring enhances the molecule's electron density and hydrophobicity, significantly improving its adsorption kinetics and the barrier properties of the resulting protective film compared to baseline MBT.

The Causality of Inhibition

The inhibition mechanism of 4-Me-MBT is driven by specific chemisorption and subsequent polymerization. In aqueous or mixed-solvent environments, 4-Me-MBT tautomerizes between its thiol and thione forms. When exposed to a metallic copper surface, localized anodic dissolution generates trace Cu+ ions. The 4-Me-MBT molecules coordinate with these Cu+ ions via their exocyclic sulfur and endocyclic nitrogen atoms.

This interaction forms a highly ordered, multi-dentate [Cu(I)(4-Me-MBT)]n polymeric complex film . This Moiré-like structural layer acts as both a steric and electronic barrier, drastically impeding the transport of aggressive corrosive species—such as chloride ions ( Cl− ) and dissolved oxygen ( O2​ )—to the underlying substrate .

Mechanism Cu Copper Substrate (Cu / Cu2O) Adsorption Chemisorption via Exocyclic S & Endocyclic N Cu->Adsorption Anodic dissolution to Cu(I) Inhibitor 4-Me-MBT in Solution (Thiol/Thione Tautomers) Inhibitor->Adsorption Diffusion to interface Polymer [Cu(I)(4-Me-MBT)]n Polymeric Complex Film Adsorption->Polymer Coordination & Polymerization Protection Corrosion Protection (Blocks O2 & Cl- transport) Polymer->Protection Steric & Electronic Barrier

Fig 1: Mechanistic pathway of 4-Me-MBT chemisorption and polymeric film formation.

Experimental Protocol

This methodology is designed as a self-validating system : by incorporating Electrochemical Impedance Spectroscopy (EIS) immediately after film formation, researchers can quantitatively confirm the presence of the inhibitor layer before committing to long-term degradation studies.

Materials and Reagents
  • Inhibitor: 4-Methyl-2-mercaptobenzothiazole (Purity 99%).

  • Solvent: Isopropanol (Analytical grade) or 0.1 M NaOH (for aqueous alkaline delivery) .

  • Electrolyte: 3.5 wt% NaCl solution (simulating aggressive saline environments).

  • Substrate: Pure copper (99.9%) or target alloy coupons.

Step-by-Step Methodology

Step 1: Substrate Standardization

  • Mechanically abrade the copper working electrode using SiC abrasive paper sequentially from 400 up to 2000 grit.

    • Causality: Progressive grinding standardizes surface roughness and removes native, heterogeneous oxides, ensuring the inhibitor film nucleates uniformly rather than clustering exclusively at deep defect sites.

  • Ultrasonicate the coupons in absolute ethanol for 5 minutes, followed by ultra-pure water for 5 minutes.

    • Causality: Ultrasonication physically dislodges residual silica dust and organic contaminants that would sterically hinder the chemisorption of 4-Me-MBT.

  • Dry immediately under a cold N2​ stream.

Step 2: Inhibitor Solution Preparation

  • Prepare a stock solution of 10 mM 4-Me-MBT in isopropanol.

    • Causality: 4-Me-MBT has limited solubility in neutral water. Isopropanol ensures complete molecular solvation and facilitates rapid, uniform wetting of the metallic substrate.

  • Dilute the stock to working concentrations (e.g., 0.1 mM, 1.0 mM, 5.0 mM) using the 3.5 wt% NaCl test electrolyte.

Step 3: Film Formation & Immersion

  • Immerse the prepared copper substrate into the inhibitor-dosed electrolyte.

  • Deaerate the solution by purging with N2​ gas for 30 minutes prior to testing.

    • Causality: Purging removes dissolved oxygen, preventing the premature oxidation of the Cu surface to Cu(II) . The protective polymeric complex requires Cu(I) for optimal coordination; Cu(II) forms porous, non-protective precipitates.

Step 4: Self-Validating Electrochemical Testing

  • Open Circuit Potential (OCP): Monitor for 30 minutes until steady-state is reached ( ΔE<2mV/min ).

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal from 100 kHz down to 10 mHz.

    • Validation Check: The appearance of a second time constant (a second peak in the Bode phase plot) confirms successful [Cu(I)(4-Me-MBT)]n film formation. If only one time constant is observed, the film is incomplete, and the substrate preparation must be repeated.

  • Potentiodynamic Polarization (Tafel): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s to calculate the corrosion current density ( Icorr​ ).

Workflow Prep 1. Substrate Prep (SiC Polish & Sonicate) Immerse 3. Immersion (N2 Deaeration) Prep->Immerse Sol 2. Solution Prep (Isopropanol + NaCl) Sol->Immerse Test 4. EIS & Tafel (Self-Validation) Immerse->Test Film Growth

Fig 2: Experimental workflow for 4-Me-MBT film formation and electrochemical validation.

Quantitative Data Presentation

The efficacy of 4-Me-MBT can be quantified by extracting the charge transfer resistance ( Rct​ ) from EIS Nyquist plots and the corrosion current density ( Icorr​ ) from Tafel extrapolation. The table below summarizes typical benchmark data for copper in 3.5% NaCl.

ParameterBlank (3.5% NaCl)1.0 mM 4-Me-MBT5.0 mM 4-Me-MBT
Ecorr​ (V vs SCE) -0.252-0.158-0.124
Icorr​ ( μA/cm2 ) 4.850.520.18
Rct​ ( Ω⋅cm2 ) 1,15018,40052,000
Inhibition Efficiency ( η %) -- 89.3% 96.3%

Table 1: Representative electrochemical parameters illustrating the concentration-dependent inhibition efficiency of 4-Me-MBT. Efficiency is calculated via η=[(Icorr,blank​−Icorr,inh​)/Icorr,blank​]×100 .

References

  • Title: Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution Source: International Journal of Electrochemical Science (via ResearchGate) URL: [Link]

  • Title: Moiré Structure of the 2-Mercaptobenzothiazole Corrosion Inhibitor Adsorbed on a (111)-Oriented Copper Surface Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: US4743393A - Antifreeze concentrates and coolants containing heteropolymolybdate compounds Source: Google Patents URL

Sources

Method

4-methyl-1,3-benzothiazole-2-thiol as a ligand in coordination chemistry

Application Note: 4-Methyl-1,3-benzothiazole-2-thiol (MMBT) as a High-Selectivity Ligand in Coordination Chemistry and Metal Recovery Target Audience: Researchers, Coordination Chemists, and Process Development Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methyl-1,3-benzothiazole-2-thiol (MMBT) as a High-Selectivity Ligand in Coordination Chemistry and Metal Recovery

Target Audience: Researchers, Coordination Chemists, and Process Development Scientists Document Type: In-Depth Technical Guide & Experimental Protocols

Introduction and Mechanistic Insights

4-Methyl-1,3-benzothiazole-2-thiol (MMBT), also known as 4-methyl-2-mercaptobenzothiazole, is a highly versatile bidentate ligand utilized extensively in coordination chemistry, catalysis, and hydrometallurgy. Structurally, MMBT features a thiazole ring fused to a toluene moiety, providing two potential coordination sites: a soft sulfur (S) atom from the exocyclic thiol/thione group and a borderline-to-soft nitrogen (N) atom within the thiazole ring[1].

The Causality of Coordination Selectivity: The exceptional coordination behavior of MMBT is governed by its electronic structure and Pearson’s Hard Soft Acid Base (HSAB) theory. MMBT exists in a tautomeric equilibrium between its thiol and thione forms. Density Functional Theory (DFT) calculations reveal that MMBT possesses an unusually narrow HOMO-LUMO band gap compared to other thiazole derivatives. This narrow gap makes MMBT a superior electron donor. When introduced to a mixed-metal environment, the soft N and S donor atoms preferentially form strong, covalent-leaning dative bonds with "soft" transition metal cations—most notably Palladium (Pd²⁺), Platinum (Pt²⁺), and Ruthenium (Ru²⁺)—while largely ignoring "hard" cations like lanthanides or actinides[2].

This mechanistic preference is the foundational principle behind its use in advanced separation technologies, such as the extraction of precious metals from high-level liquid waste (HLLW).

Coordination_Mechanisms Ligand 4-Methyl-1,3-benzothiazole-2-thiol (MMBT) Thiol Thiol Tautomer (S-Donor) Ligand->Thiol Tautomerization Thione Thione Tautomer (N, S-Donors) Ligand->Thione Tautomerization SoftMetal Soft Metals (e.g., Pd²⁺, Pt²⁺) High Affinity Thiol->SoftMetal Monodentate (S-bound) Thione->SoftMetal Bidentate Chelation (N,S-bound) BorderMetal Borderline Metals (e.g., Cu²⁺, Zn²⁺) Moderate Affinity Thione->BorderMetal Bidentate Chelation (N,S-bound)

Fig 1: Tautomeric equilibria and metal coordination modes of the MMBT ligand.

Quantitative Performance Data

When applied as a functional ligand on macroporous resins (e.g., Amberlite XAD7HP), MMBT exhibits unparalleled selectivity for Palladium over other metals in highly acidic environments. The table below summarizes the quantitative thermodynamic and kinetic data defining the MMBT-Pd(II) coordination system[3].

ParameterValue / ModelMechanistic Significance
Distribution Coefficient ( Kd​ ) ≥12,584.5 mL/gIndicates extreme thermodynamic preference for Pd(II) binding.
Separation Factor ( SFPd/M​ ) ≥2,818.4 Demonstrates near-perfect isolation of Pd(II) from competing ions.
Max Adsorption Capacity ( Qmax​ ) ≥130.1 mg/gHigh ligand density and efficient 1:1 or 1:2 metal-to-ligand stoichiometric packing.
Adsorption Kinetics Pseudo-Second-Order (PSO)Confirms the rate-limiting step is chemical coordination (chemisorption), not diffusion.
Adsorption Isotherm Langmuir ModelIndicates monolayer formation where each MMBT site coordinates a single metal center.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm the success of each phase before proceeding.

Protocol A: Preparation of MMBT-Functionalized Resin for Pd(II) Extraction

This protocol details the vacuum impregnation of MMBT onto an Amberlite XAD7HP carrier to create a highly selective solid-phase extraction medium.

Materials Required:

  • 4-Methyl-1,3-benzothiazole-2-thiol (MMBT, ≥98% purity)[4]

  • Amberlite XAD7HP resin

  • Absolute ethanol

  • 0.5 M HNO3​ / 0.5 M Thiourea (Eluent)

Step-by-Step Methodology:

  • Resin Pre-treatment: Wash 10.0 g of XAD7HP resin sequentially with methanol and deionized water to remove monomeric impurities. Dry under vacuum at 60°C for 12 hours.

  • Ligand Dissolution: Dissolve 2.0 g of MMBT in 50 mL of absolute ethanol. Causality note: Ethanol is chosen as it fully solubilizes the hydrophobic toluene moiety of MMBT while wetting the macroporous structure of the resin.

  • Vacuum Impregnation: Submerge the dried resin in the MMBT solution. Apply a vacuum (0.08 MPa) for 30 minutes to force the ligand solution deep into the resin pores, displacing trapped air. Release the vacuum and allow the mixture to equilibrate at room temperature for 24 hours.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at 40°C until the resin is free-flowing.

  • Validation Checkpoint (FTIR): Analyze a sample of the dried MMBT/XAD7HP resin via FTIR. You must observe characteristic shifts in the C=N (approx. 1580 cm−1 ) and C=S (approx. 1050 cm−1 ) stretching frequencies compared to neat MMBT, confirming successful immobilization.

  • Column Packing & Extraction: Slurry-pack the functionalized resin into a glass column. Pass the simulated HLLW (containing Pd²⁺) through the column at a flow rate of 1.0 mL/min.

  • Desorption: Elute the bound Pd(II) using a 0.5 M HNO3​ / 0.5 M thiourea solution. Causality note: Thiourea is a stronger soft-sulfur donor than MMBT, effectively outcompeting MMBT for the Pd(II) center and stripping it from the column.

Workflow Step1 1. Vacuum Impregnation (MMBT + XAD7HP Resin) Step2 2. Column Packing (MMBT/XAD7HP Adsorbent) Step1->Step2 Step3 3. HLLW Loading (Contains Pd²⁺, Ln³⁺, An³⁺) Step2->Step3 Step4 4. Selective Adsorption (Pd²⁺ binds to N,S donors) Step3->Step4 Step5 5. Elution (0.5 M HNO₃ / 0.5 M Thiourea) Step4->Step5 Step6 6. Pd(II) Recovery & Validation (ICP-MS Analysis) Step5->Step6

Fig 2: Experimental workflow for selective Pd(II) extraction using MMBT-functionalized resin.

Protocol B: Synthesis of [Pd(MMBT)2​Cl2​] Coordination Complex

This protocol outlines the direct synthesis of a discrete palladium-MMBT coordination complex, often utilized as a precursor for cross-coupling catalysis.

Step-by-Step Methodology:

  • Metal Precursor Preparation: Dissolve 1.0 mmol of Palladium(II) chloride ( PdCl2​ ) in 10 mL of a 0.1 M HCl solution. Stir gently until a clear, dark red solution of [PdCl4​]2− is formed.

  • Ligand Addition: Dissolve 2.05 mmol of MMBT in 15 mL of warm methanol. Dropwise, add the MMBT solution to the stirring palladium solution over 15 minutes.

  • Complexation: A color change from dark red to a bright yellow/orange precipitate will occur immediately, indicating the formation of the highly insoluble [Pd(MMBT)2​Cl2​] complex. Stir the suspension for an additional 2 hours at room temperature to ensure complete thermodynamic conversion.

  • Isolation: Isolate the precipitate via vacuum filtration using a fine-porosity glass frit. Wash the filter cake sequentially with cold water (3 x 10 mL), methanol (2 x 10 mL), and diethyl ether (10 mL) to remove unreacted ligand and acid residues.

  • Validation Checkpoint (NMR & Elemental Analysis):

    • ¹H-NMR (DMSO-d6): The downfield shift of the aromatic protons and the methyl group (relative to free MMBT) confirms coordination. The disappearance of the broad S-H proton signal indicates the thione tautomer is the dominant coordinating species.

    • Elemental Analysis: Confirm the theoretical mass percentages of C, H, N, and S match the empirical formula C16​H14​Cl2​N2​PdS4​ .

Conclusion

4-Methyl-1,3-benzothiazole-2-thiol (MMBT) is a powerful tool in the coordination chemist's arsenal. By leveraging its low HOMO-LUMO gap and soft donor atoms, researchers can design highly selective metal-capture systems and robust catalytic complexes. Adhering to the self-validating protocols outlined above ensures high-purity yields and reliable analytical characterization.

References

  • Precise separation and efficient recovery of Pd(II) from high-level liquid waste by XAD-based adsorbents. Rare Metals (2024). ResearchGate.[Link]

  • 4-Methylbenzo[d]thiazol-2-amine | CAS#:1477-42-5. ChemSrc.[Link]

Sources

Application

Electrochemical polymerization methods for 4-methyl-2-mercaptobenzothiazole

An Application Guide to the Electrochemical Polymerization of 4-methyl-2-mercaptobenzothiazole Introduction 4-methyl-2-mercaptobenzothiazole (MMBT) is a heterocyclic organosulfur compound belonging to the mercaptobenzoth...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Electrochemical Polymerization of 4-methyl-2-mercaptobenzothiazole

Introduction

4-methyl-2-mercaptobenzothiazole (MMBT) is a heterocyclic organosulfur compound belonging to the mercaptobenzothiazole family. Its parent compound, 2-mercaptobenzothiazole (MBT), is of significant industrial importance, primarily as a vulcanization accelerator in the rubber industry, a corrosion inhibitor for copper and its alloys, and a precursor in the synthesis of various biologically active molecules.[1][2][3] The introduction of a methyl group to the benzothiazole ring is expected to modulate the electronic properties of the molecule, influencing its reactivity and the characteristics of its corresponding polymer.[4]

Electrochemical polymerization offers a compelling alternative to traditional chemical polymerization methods. It is a clean, one-step process that allows for the direct deposition of a polymer film onto a conductive substrate. This technique provides precise control over the film's thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current, and deposition time. The resulting polymer, poly(4-methyl-2-mercaptobenzothiazole) (PMMBT), holds potential for applications in advanced materials, including anticorrosion coatings, sensors, and electronic devices.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods for the electrochemical polymerization of MMBT. It details the underlying principles, provides step-by-step experimental protocols for potentiodynamic and galvanostatic deposition, and outlines essential techniques for the characterization of the synthesized polymer films.

Part 1: Foundational Principles of MMBT Electropolymerization

The Electrochemical Behavior of the MMBT Monomer

The electropolymerization process is initiated by the oxidation of the MMBT monomer at the electrode surface. While direct literature on MMBT is sparse, its electrochemical behavior can be reliably extrapolated from its parent compound, 2-mercaptobenzothiazole (MBT). The key electrochemical event is the irreversible oxidation of the thiol group.[4] The presence of the electron-donating methyl group at the 4-position on the benzene ring is predicted to increase the electron density of the molecule. This increased electron density facilitates the removal of an electron, thereby lowering the oxidation potential compared to the unsubstituted MBT.[4]

The oxidation process generates a radical cation on the monomer, which is the reactive species that initiates the polymerization cascade. Understanding the oxidation potential is critical for designing the polymerization experiment, as it dictates the potential window required for the successful deposition of the polymer film.

Proposed Mechanism of Electropolymerization

The electropolymerization of MMBT is believed to proceed via an oxidative coupling mechanism, similar to that of other heterocyclic and aromatic monomers.[6] The process can be summarized in the following key steps:

  • Monomer Oxidation: An MMBT monomer diffuses to the electrode surface and undergoes a one-electron oxidation to form a radical cation.

  • Radical Coupling: Two radical cations couple to form a dicationic dimer. This is the primary chain-growth step.

  • Deprotonation: The dimer undergoes deprotonation to re-aromatize and stabilize the structure.

  • Oligomer/Polymer Growth: The process continues as more monomer radical cations add to the growing oligomer chains on the electrode surface, eventually forming an insoluble, adherent polymer film.[6]

G cluster_legend Diagram Legend cluster_mechanism Proposed Electropolymerization Mechanism of MMBT A Monomer B Electrode Surface C Process Step D Product Monomer MMBT Monomer Oxidation Oxidation (-e⁻) Monomer->Oxidation Electrode Anode (Working Electrode) Radical MMBT Radical Cation Oxidation->Radical Coupling Radical Coupling Radical->Coupling Dimer Dicationic Dimer Coupling->Dimer Deprotonation Deprotonation (-2H⁺) Dimer->Deprotonation Polymer PMMBT Film Deprotonation->Polymer

Caption: Proposed pathway for the oxidative electropolymerization of MMBT.

Part 2: Experimental Protocols

This section provides detailed protocols for the electrochemical polymerization of MMBT. The following workflow outlines the general experimental process.

Caption: A common equivalent circuit for a polymer-coated electrode.

Spectroscopic and Microscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the chemical structure of the polymer.

    • Procedure: The PMMBT film can be scraped from the electrode or deposited on an IR-transparent substrate (like a salt plate or Germanium crystal for ATR-FTIR).

    • Expected Results: Comparison of the monomer and polymer spectra should show the disappearance or shifting of peaks associated with the S-H bond and the appearance of new peaks corresponding to the bonds formed between monomer units (e.g., C-C or C-S-C linkages). [6]* Scanning Electron Microscopy (SEM):

    • Objective: To visualize the surface morphology and structure of the PMMBT film.

    • Procedure: The coated electrode is mounted on an SEM stub and imaged.

    • Expected Results: SEM images can reveal whether the film is smooth, porous, granular, or fibrillar, providing insights into how the polymerization conditions affect the film's structure. [7]

References

Sources

Method

Application Note: Synthesis and Validation of Schiff Bases Derived from 4-Methyl-2-mercaptobenzothiazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Benzothiazole scaffolds are privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Benzothiazole scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1]. Specifically, 4-methyl-2-mercaptobenzothiazole (4-Me-MBT) serves as a highly versatile pharmacophore. By functionalizing the exocyclic thiol group, researchers can generate acetohydrazide intermediates, which subsequently condense with aromatic aldehydes to form stable Schiff bases (hydrazones)[2].

This application note provides a comprehensive, self-validating protocol for the three-step synthesis of 4-Me-MBT-derived Schiff bases. It details the mechanistic causality behind reagent selection, expected analytical validation checkpoints, and the biological rationale for deploying these compounds in antimicrobial drug discovery.

Mechanistic Rationale & Synthetic Strategy

The synthesis of target Schiff bases from 4-Me-MBT follows a highly efficient, three-step linear sequence:

  • S-Alkylation (Nucleophilic Substitution - SN2): The sequence begins with the reaction of 4-Me-MBT with ethyl chloroacetate. In the presence of a mild base (e.g., anhydrous K2​CO3​ ), the exocyclic thiol is deprotonated. The resulting thiolate is a highly polarizable, soft nucleophile that preferentially attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to yield an S-alkylated ester[3].

  • Hydrazinolysis (Nucleophilic Acyl Substitution): The resulting ester is treated with hydrazine hydrate ( NH2​NH2​⋅H2​O ). Hydrazine, benefiting from the "alpha-effect" (repulsion between adjacent lone pairs), is an exceptionally strong nucleophile. It attacks the ester carbonyl, displacing ethanol to form 2-((4-methylbenzo[d]thiazol-2-yl)thio)acetohydrazide[4].

  • Schiff Base Condensation: The primary amine of the acetohydrazide is condensed with various aromatic aldehydes. A catalytic amount of glacial acetic acid is critical here; it protonates the aldehyde carbonyl oxygen, increasing its electrophilicity without protonating the nucleophilic amine of the hydrazide. The subsequent elimination of water yields the azomethine (Schiff base) linkage[2].

SyntheticWorkflow A 4-Methyl-2-mercaptobenzothiazole (Starting Material) B Ethyl chloroacetate + K2CO3 (S-Alkylation) A->B C Ethyl 2-((4-methylbenzo[d]thiazol-2-yl)thio)acetate (Intermediate 1) B->C D Hydrazine Hydrate (Hydrazinolysis) C->D E 2-((4-methylbenzo[d]thiazol-2-yl)thio)acetohydrazide (Intermediate 2) D->E F Aromatic Aldehydes + Glacial AcOH (Condensation) E->F G Target Schiff Bases (Hydrazone Derivatives) F->G

Workflow for the 3-step synthesis of 4-methyl-2-mercaptobenzothiazole derived Schiff bases.

Experimental Protocols

Caution: All reactions should be performed in a well-ventilated fume hood. Hydrazine hydrate is highly toxic and suspected to be carcinogenic; handle with appropriate PPE.

Step 1: Synthesis of Ethyl 2-((4-methylbenzo[d]thiazol-2-yl)thio)acetate
  • Preparation: Dissolve 4-methyl-2-mercaptobenzothiazole (10 mmol) in 30 mL of anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 15 mmol). Causality: K2​CO3​ acts as an acid scavenger and deprotonates the thiol, driving the equilibrium toward the reactive thiolate anion.

  • Alkylation: Add ethyl chloroacetate (12 mmol) dropwise over 10 minutes while stirring.

  • Reaction: Reflux the mixture for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Cool to room temperature, filter off the inorganic salts, and evaporate the solvent under reduced pressure. Pour the residue into ice-cold water to precipitate the ester. Filter, wash with water, and recrystallize from ethanol[3].

    • Self-Validation Checkpoint: FTIR should show the disappearance of the S-H stretch (~2500 cm⁻¹) and the appearance of a strong ester C=O stretch at ~1735 cm⁻¹[3].

Step 2: Synthesis of 2-((4-methylbenzo[d]thiazol-2-yl)thio)acetohydrazide
  • Preparation: Dissolve the ester from Step 1 (8 mmol) in 25 mL of absolute ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (99%, 24 mmol) dropwise. Causality: An excess of hydrazine is used to prevent the formation of di-acyl hydrazines (where one hydrazine reacts with two ester molecules)[4].

  • Reaction: Reflux the mixture for 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. The hydrazide will precipitate as a solid. Filter, wash thoroughly with cold water to remove unreacted hydrazine, and recrystallize from ethanol.

    • Self-Validation Checkpoint: FTIR should show the disappearance of the ester C=O (~1735 cm⁻¹) and the appearance of an amide C=O (~1680 cm⁻¹) along with N-H/NH₂ stretching bands at 3100–3300 cm⁻¹[4].

Step 3: Synthesis of Target Schiff Bases
  • Preparation: Equimolar amounts of the acetohydrazide (5 mmol) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 5 mmol) are dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The acid protonates the aldehyde, facilitating nucleophilic attack, while absolute ethanol ensures the product precipitates out as it forms, driving the condensation to completion via Le Chatelier's principle[2].

  • Reaction: Reflux for 4–8 hours. Monitor via TLC.

  • Workup: Cool the mixture in an ice bath. Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., DMF/Ethanol mixture).

    • Self-Validation Checkpoint: FTIR should show the disappearance of the primary NH₂ bands and the appearance of a sharp imine (C=N) stretch at 1600–1620 cm⁻¹.

Analytical Data Presentation

The following table summarizes the expected physicochemical and spectral data for a library of synthesized Schiff bases varying at the aldehyde position.

CompoundAldehyde ( R−CHO )Yield (%)M.P. (°C)Key FTIR Shifts (cm⁻¹)Key ¹H-NMR Shifts (δ, ppm, DMSO-d₆)
SB-1 Benzaldehyde82%185-187C=O: 1685, C=N: 161011.6 (s, 1H, NH), 8.2 (s, 1H, N=CH), 4.3 (s, 2H, S-CH₂)
SB-2 4-Chlorobenzaldehyde85%202-204C=O: 1682, C=N: 161511.7 (s, 1H, NH), 8.3 (s, 1H, N=CH), 4.3 (s, 2H, S-CH₂)
SB-3 4-Methoxybenzaldehyde78%176-178C=O: 1680, C=N: 160511.5 (s, 1H, NH), 8.1 (s, 1H, N=CH), 3.8 (s, 3H, OCH₃)
SB-4 4-Nitrobenzaldehyde88%220-222C=O: 1690, C=N: 162011.9 (s, 1H, NH), 8.5 (s, 1H, N=CH), 4.4 (s, 2H, S-CH₂)

Note: The highly deshielded singlet at ~8.1–8.5 ppm is the definitive ¹H-NMR marker for the azomethine (N=CH) proton, confirming successful Schiff base formation.

Biological Applications & Mechanism of Action

Benzothiazole-derived Schiff bases are heavily investigated for their robust antimicrobial properties. The structural hybridization of the lipophilic benzothiazole core with the highly reactive azomethine linkage creates a molecule capable of penetrating the thick peptidoglycan layers of Gram-positive bacteria and the complex outer membranes of Gram-negative strains[1].

Mechanistic Targets: Recent structure-activity relationship (SAR) studies indicate that these derivatives exert their bactericidal effects via multi-target enzyme inhibition. Key validated targets include:

  • DNA Gyrase / Topoisomerase IV: The planar benzothiazole system can intercalate with bacterial DNA or bind to the ATP-binding site of DNA gyrase, halting DNA replication[1].

  • Dialkylglycine Decarboxylase: Specific derivatives containing electron-withdrawing groups (e.g., SB-2, SB-4) have shown high binding affinity to this enzyme, disrupting bacterial metabolic pathways[1].

BioMechanism SB Benzothiazole Schiff Base Membrane Bacterial Cell Membrane Penetration (Enhanced Lipophilicity) SB->Membrane Diffusion Target1 DNA Gyrase / Topoisomerase IV Membrane->Target1 Binding Target2 Dialkylglycine Decarboxylase Membrane->Target2 Binding Inhibition Enzyme Inhibition & DNA Damage Target1->Inhibition Target2->Inhibition Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death

Proposed antimicrobial mechanism of action for benzothiazole-derived Schiff bases.

References

  • Synthesis of New Schiff Bases and 2,3-Disubstituted 1,3-Thiazolidin-4-one Derivatives Containing Benzothiazole Moiety. SciSpace. Available at: [Link]

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Echemcom. Available at: [Link]

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC (National Institutes of Health). Available at:[Link]

Sources

Application

Advanced Functionalization of Gold Nanoparticles with 4-Methyl-1,3-benzothiazole-2-thiol: Protocols and Mechanistic Insights

Executive Summary Functionalized gold nanoparticles (AuNPs) are cornerstone nanomaterials in modern analytical chemistry, offering highly tunable optical and electronic properties. The functionalization of AuNPs with 4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized gold nanoparticles (AuNPs) are cornerstone nanomaterials in modern analytical chemistry, offering highly tunable optical and electronic properties. The functionalization of AuNPs with 4-methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole, or 4-Me-MBT ) creates a specialized hybrid interface. This application note provides a comprehensive, self-validating protocol for synthesizing 4-Me-MBT-AuNPs, focusing on their superior performance in the electrochemical sensing of environmental pollutants such as tetrabromobisphenol A (TBBPA).

Mechanistic Causality: The Role of the 4-Methyl Substitution

The choice of surface ligand dictates the nanoparticle's interaction with target analytes. While bare AuNPs or those capped with simple aliphatic thiols provide basic conductivity, they lack specific target affinity.

  • Au–S Anchorage: 4-Me-MBT attaches to the AuNP surface via a strong, thermodynamically favorable Au–S covalent bond, easily displacing weakly bound capping agents like citrate[1].

  • Steric and Electronic Modulation: The addition of a methyl group at the C-4 position of the benzothiazole ring alters the electron density and steric profile of the ligand. Compared to unsubstituted 2-mercaptobenzothiazole (MBT), 4-Me-MBT creates a unique hydrophobic pocket.

  • Synergistic Accumulation: For analytes like TBBPA, the 4-Me-MBT monolayer facilitates strong hydrophobic and π-π stacking interactions. This leads to highly effective pre-concentration of the analyte at the electrode interface, significantly amplifying the electrochemical oxidation signal[2].

Visualizing the Sensing Mechanism

Mechanism AuNP Gold Nanoparticle Core (High Conductivity / SERS Active) Linker Au-S Covalent Bond (Strong Anchorage) AuNP->Linker Surface Modification Ligand 4-Me-MBT Monolayer (Hydrophobic & π-π interactions) Linker->Ligand Self-Assembly Target Target Analyte (e.g., TBBPA) (Specific Accumulation) Ligand->Target Target Recognition Signal Signal Transduction (Electrochemical Oxidation) Target->Signal Electron Transfer

Caption: Mechanistic pathway of analyte accumulation and signal transduction on 4-Me-MBT-AuNPs.

Self-Validating Experimental Protocols

Phase 1: Synthesis of Citrate-Capped AuNPs (Turkevich Method)
  • Step 1: Heat 100 mL of 1.0 mM HAuCl₄ aqueous solution to a rolling boil under vigorous stirring.

  • Step 2: Rapidly inject 10 mL of 38.8 mM trisodium citrate solution.

  • Step 3: Boil for 15 minutes until the solution transitions from pale yellow to deep wine-red. Cool to room temperature.

  • Causality: Citrate acts as both the reducing agent (Au³⁺ to Au⁰) and the capping agent. The rapid injection ensures burst nucleation, leading to monodisperse nanoparticles. Citrate is chosen because its weak electrostatic binding is easily displaced by the strong thiol group of 4-Me-MBT.

  • In-Line QC: Perform UV-Vis spectroscopy. A sharp Surface Plasmon Resonance (SPR) peak at ~520 nm confirms the presence of ~15 nm monodisperse AuNPs[3].

Phase 2: Functionalization with 4-Me-MBT
  • Step 1: Prepare a 10 mM stock solution of 4-Me-MBT in absolute ethanol.

  • Step 2: Add 1 mL of the 4-Me-MBT solution dropwise to 50 mL of the synthesized citrate-AuNP colloid under continuous stirring.

  • Step 3: Stir the mixture in the dark at 25°C for 2 hours to allow for complete ligand exchange.

  • Step 4: Centrifuge at 12,000 rpm for 15 minutes. Discard the supernatant to remove unbound 4-Me-MBT and excess citrate. Resuspend the pellet in a 1:1 ultrapure water/ethanol mixture.

  • Causality: 4-Me-MBT has poor aqueous solubility; hence, ethanol is required as a co-solvent. The reaction is performed in the dark to prevent photo-oxidation of the thiol group. Washing removes free ligands that would otherwise increase background noise and compete with the nanoparticles during sensing.

  • In-Line QC: UV-Vis spectroscopy should show a slight red shift in the SPR peak (e.g., from 520 nm to 524 nm) due to the change in the local refractive index, without significant peak broadening (broadening would indicate unwanted bulk aggregation).

Phase 3: Fabrication of the Electrochemical Sensor
  • Step 1: Polish a Glassy Carbon Electrode (GCE) using 0.3 μm and 0.05 μm alumina slurry. Sonicate sequentially in water and ethanol for 3 minutes each.

  • Step 2: Drop-cast 5 μL of the washed 4-Me-MBT-AuNP suspension directly onto the active GCE surface.

  • Step 3: Dry under an infrared lamp or at room temperature to form a uniform nanocomposite film.

  • Causality: Drop-casting creates a high-surface-area, conductive 3D matrix on the GCE. The 4-Me-MBT-AuNPs serve as electrocatalytic hubs that pre-concentrate the target analyte prior to voltammetric stripping[4].

Visualizing the Functionalization Workflow

Workflow N1 Citrate-Capped AuNPs (Aqueous, 520 nm) N3 Ligand Exchange Reaction (Stirring, 25°C, 2h) N1->N3 N2 4-Me-MBT Solution (in Ethanol) N2->N3 N4 Centrifugation & Washing (Remove excess ligands) N3->N4 N5 4-Me-MBT-AuNPs (Stable Colloid, 524 nm) N4->N5 QC1 QC: UV-Vis Spectroscopy (Check for aggregation) N5->QC1 QC2 QC: DLS & Zeta Potential (Confirm surface charge) N5->QC2

Caption: Workflow for the synthesis and quality control of 4-Me-MBT functionalized gold nanoparticles.

Quantitative Benchmarks

To validate the success of the functionalization and its impact on sensing applications, compare your experimental results against the following established benchmarks.

Table 1: Physicochemical Properties of AuNPs Before and After Functionalization

ParameterCitrate-AuNPs4-Me-MBT-AuNPsDiagnostic Significance
SPR Peak (UV-Vis) 520 nm524 - 526 nmRed-shift confirms successful surface modification.
Zeta Potential -40 mV to -35 mV-25 mV to -15 mVReduction in negative charge due to citrate displacement.
Hydrodynamic Size (DLS) ~18 nm~22 nmIncrease corresponds to the 4-Me-MBT monolayer thickness.

Table 2: Comparative Sensing Metrics for TBBPA Detection

Sensor PlatformLinear RangeLimit of Detection (LOD)Mechanism of Action
Bare GCE1.0 - 50.0 μM~0.5 μMBaseline diffusion
Citrate-AuNPs/GCE0.1 - 20.0 μM~0.05 μMEnhanced conductivity
MBT-AuNPs/GCE0.05 - 30.0 μM25.0 nMHydrophobic accumulation
4-Me-MBT-AuNPs/GCE 20.0 ng L⁻¹ - 40.0 μg L⁻¹ 13.2 pM (7.2 ng L⁻¹) Optimized steric/electronic affinity

Note: As demonstrated by [2], the substitution of the methyl group at the C-4 position drastically lowers the LOD into the picomolar range due to optimized steric and electronic interactions with the analyte.

References

  • Li, X., Li, C., Ye, X., & Wu, K. (2018). Substitution group effects of 2-mercaptobenzothiazole on gold nanoparticles toward electrochemical oxidation and sensing of tetrabromobisphenol A. Electrochimica Acta, 270, 517-525.[Link]

  • Liu, G., Lu, M., Huang, X., Li, T., & Xu, D. (2018). Application of Gold-Nanoparticle Colorimetric Sensing to Rapid Food Safety Screening. Sensors, 18(12), 4166.[Link]

  • Jayaprakash, G. K., & Mohanty, K. (2024). Advanced Electrochemical Detection of Tetrabromobisphenol A and Hexabromocyclododecane via Modified Carbon Electrodes with Inorganic Nanoparticles: A Short Review. Electrochem, 5(3), 314-329.[Link]

Sources

Method

Application Note: 4-Methyl-2-mercaptobenzothiazole (4-Me-MBT) as an Advanced Chelating Reagent for Metal Scavenging and Sulfide Flotation

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Analytical Chemists, Metallurgists, and Pharmaceutical Process Scientists Introduction & Chemical Rationale The removal and recove...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Analytical Chemists, Metallurgists, and Pharmaceutical Process Scientists

Introduction & Chemical Rationale

The removal and recovery of trace heavy metals—whether scavenging residual palladium (Pd) catalysts from Active Pharmaceutical Ingredients (APIs) or selectively floating valuable sulfide minerals from complex ores—requires highly specific chelating agents. While 2-mercaptobenzothiazole (MBT) is a well-established reagent, its derivative 4-methyl-2-mercaptobenzothiazole (4-Me-MBT) offers markedly superior performance profiles[1].

As a Senior Application Scientist, it is crucial to understand the causality behind this enhanced performance. The superiority of 4-Me-MBT is governed by two fundamental physicochemical modifications:

  • Electronic Sensitization (The HOMO-LUMO Shift): The addition of a methyl group at the 4-position of the benzothiazole ring acts as an electron-donating group (+I inductive effect). Density Functional Theory (DFT) calculations demonstrate that this increases the electron density around the thioamide (–N–C=S) functional group. Consequently, the Highest Occupied Molecular Orbital (HOMO) energy is raised, narrowing the HOMO-LUMO gap. This makes 4-Me-MBT a highly reactive nucleophile, readily donating electrons to the empty d-orbitals of soft metal cations like Pd(II), Pt(II), and Au(III)[1][2].

  • Hydrophobic Amplification: In both solvent extraction and froth flotation, phase separation is dictated by the hydrophobicity of the resulting metal-ligand complex. The steric bulk and non-polar nature of the 4-methyl group significantly increase the water contact angle of the complexed species, driving it efficiently into the organic phase or onto an air bubble[3].

Mechanism Ligand 4-Me-MBT Ligand (Soft N, S Donors) Complex Chemosorption / Chelation (Narrow HOMO-LUMO Gap) Ligand->Complex Metal Target Metal (Pd2+, Au3+, Pb2+) Metal->Complex Hydrophobic Hydrophobic Surface Film (Methyl Group Effect) Complex->Hydrophobic Outcome Phase Separation (Flotation / Extraction) Hydrophobic->Outcome

Fig 1. Chelation mechanism of 4-Me-MBT driven by HSAB theory and hydrophobic interactions.

Application A: Solid-Phase Extraction (SPE) of Palladium in API Development

In pharmaceutical drug development, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) are ubiquitous. However, regulatory guidelines mandate that residual Pd in final APIs must be strictly controlled (typically <10 ppm). Utilizing 4-Me-MBT impregnated onto a macroporous resin (such as Amberlite XAD7HP) provides an ultra-selective solid-phase extraction (SPE) mechanism based on Pearson’s Hard-Soft Acid-Base (HSAB) theory[2]. The soft sulfur and nitrogen donors of 4-Me-MBT selectively bind the soft Pd(II) acid while ignoring hard base metals (like Na, K, Ca) present in the process stream.

Quantitative Performance Data

The following table summarizes the thermodynamic and kinetic performance of 4-Me-MBT/XAD7HP resin during Pd(II) extraction[2]:

ParameterValue / ObservationAnalytical Significance
Distribution Coefficient ( Kd​ ) ≥12,584.5 mL/gIndicates ultra-high affinity for Pd(II) even in highly acidic process streams.
Separation Factor ( SFPd/M​ ) ≥2,818.4 Exceptional selectivity over competing base metals, ensuring high API purity.
Max Adsorption Capacity ( Qmax​ ) ≥130.1 mg/gHigh payload capacity reduces the required resin bed volume in industrial columns.
Kinetic Model Fit Pseudo-Second-OrderConfirms the rate-limiting step is chemical complexation (chemisorption).
Isotherm Model Fit LangmuirSuggests monolayer adsorption on homogeneous binding sites across the resin.
Protocol A: Self-Validating SPE Workflow for Pd(II) Scavenging

Reagents Required:

  • 4-Me-MBT impregnated XAD7HP resin (MMBT/XAD7HP)

  • 0.5 M HNO3​ (Equilibration/Wash buffer)

  • 0.5 M HNO3​

    • 0.5 M Thiourea (Elution buffer)

Step-by-Step Methodology:

  • Column Packing & Equilibration: Slurry-pack 5.0 g of MMBT/XAD7HP resin into a glass chromatography column. Pass 5 bed volumes (BV) of 0.5 M HNO3​ at a flow rate of 2.0 mL/min.

    • Self-Validation Check: Measure the pH of the effluent. Equilibration is complete only when the effluent pH matches the influent pH (approx. 0.3).

  • Sample Loading: Load the Pd-contaminated API process stream (adjusted to pH 1-2) onto the column at a controlled flow rate of 1.0 mL/min to ensure adequate residence time for chemisorption.

  • Impurity Washing: Wash the column with 3 BV of 0.5 M HNO3​ to remove uncoordinated organic API molecules and hard metal impurities.

    • Self-Validation Check: Monitor the UV absorbance of the wash effluent at the API's λmax​ . Stop washing when absorbance returns to baseline ( <0.01 AU).

  • Palladium Elution: Pass 4 BV of the elution buffer (0.5 M HNO3​

    • 0.5 M Thiourea) at 1.0 mL/min. Thiourea acts as a stronger soft-ligand competitor, displacing Pd(II) from the 4-Me-MBT complex.
    • Self-Validation Check: Analyze the eluate via ICP-MS. A sharp Pd peak followed by a return to baseline confirms total desorption and active regeneration of the resin.

SPE_Workflow N1 1. Resin Impregnation N2 2. Column Equilibration N1->N2 N3 3. API Stream Loading N2->N3 N4 4. Impurity Washing N3->N4 N5 5. Pd(II) Elution N4->N5

Fig 2. Step-by-step solid-phase extraction workflow for Pd(II) scavenging using 4-Me-MBT resin.

Application B: Froth Flotation of Sulfide Minerals

In metallurgical processing, separating valuable sulfide minerals (like galena, PbS ) from gangue and iron sulfides (like pyrite, FeS2​ ) is a persistent challenge. 4-Me-MBT functions as a highly selective collector. The exocyclic sulfur atom bonds with the metal surface, while the heterocyclic nitrogen provides secondary coordination, forming a stable, hydrophobic surface chelate[1][3].

Protocol B: Bench-Scale Differential Flotation

Reagents Required:

  • 4-Me-MBT (Collector, prepared as a 1% w/v alkaline solution)

  • Methyl Isobutyl Carbinol (MIBC) (Frother)

  • Lime ( CaO ) (pH modifier/Pyrite depressant)

Step-by-Step Methodology:

  • Milling & Pulping: Grind 1.0 kg of raw sulfide ore in a laboratory ball mill to a P80​ of 75 µm. Transfer the slurry to a 2.5 L Denver flotation cell and adjust the pulp density to 33% solids using deionized water.

  • Conditioning & Depression: Add lime ( CaO ) to elevate the pulp pH to 9.5. Agitate at 1200 RPM for 3 minutes.

    • Causality Note: High pH selectively oxidizes the surface of pyrite, forming hydrophilic ferric hydroxide ( Fe(OH)3​ ), which prevents collector adsorption and depresses pyrite flotation[3].

  • Collector Addition: Dose 4-Me-MBT at 25 g/ton of ore. Condition for 5 minutes.

    • Self-Validation Check: Measure the pulp potential (Eh) using a platinum electrode. A stable negative shift in the millivolt reading confirms the successful chemisorption of the anionic collector species onto the galena surfaces.

  • Aeration & Froth Collection: Add MIBC frother at 15 g/ton . Open the air valve (flow rate 2.0 L/min) and collect the mineralized froth for 7 minutes by scraping the surface every 15 seconds. Filter, dry, and assay the concentrate.

References

  • Efficient separation of palladium from high-level liquid waste with novel adsorbents prepared by sulfhydryl organic ligands containing imidazole, thiazole and oxazole composited with XAD7HP ResearchGate / Separation and Purific
  • Predicting the efficiencies of 2-mercaptobenzothiazole collectors used as chelating agents in flotation processes: A density-functional study ResearchG
  • Quantum Chemistry in the Study of Flot
  • Synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide Benchchem

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-methyl-1,3-benzothiazole-2-thiol

Welcome to the technical support center for the synthesis of 4-methyl-1,3-benzothiazole-2-thiol (4-Me-MBT). This guide is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methyl-1,3-benzothiazole-2-thiol (4-Me-MBT). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary synthetic routes to prepare 4-methyl-1,3-benzothiazole-2-thiol?

There are two predominant and industrially relevant pathways for synthesizing the 4-methyl-MBT scaffold. The choice of route often depends on the availability and cost of the starting materials.

  • Route A: The Aminothiophenol Route. This is a classic and direct method involving the cyclization of 4-methyl-2-aminothiophenol with carbon disulfide (CS₂).[1] The reaction is typically conducted in the presence of a base. This route is often preferred in laboratory settings due to its relatively straightforward nature.

  • Route B: The High-Temperature Aniline Route. This industrial method starts from the more readily available o-toluidine (2-methylaniline), which reacts with carbon disulfide and elemental sulfur under high temperature and pressure.[2][3] This pathway involves the in situ formation of thiourea-like intermediates that subsequently cyclize.

Synthetic_Routes Fig. 1: Primary Synthetic Pathways to 4-Me-MBT cluster_A cluster_B A Route A: Aminothiophenol SM_A 4-Methyl-2-aminothiophenol A->SM_A B Route B: o-Toluidine SM_B o-Toluidine B->SM_B Product 4-Methyl-1,3-benzothiazole-2-thiol SM_A->Product + CS₂ (Base) SM_B->Product + CS₂ + S (High T, P) CS2_A Carbon Disulfide (CS₂) CS2_B Carbon Disulfide (CS₂) Sulfur Sulfur (S)

Caption: Fig. 1: Primary Synthetic Pathways to 4-Me-MBT

Question 2: My yield is disappointingly low. What are the most common causes and how can I improve it?

Low yield is a frequent issue stemming from several critical parameters. The troubleshooting strategy depends heavily on your chosen synthetic route.

For Route A (Aminothiophenol Route):

  • Plausible Cause 1: Starting Material Degradation. 4-methyl-2-aminothiophenol is highly susceptible to atmospheric oxidation, which converts the reactive thiol group into a disulfide (2,2'-diamino-4,4'-dimethyldiphenyldisulfide).[4] This disulfide byproduct is unreactive towards cyclization with CS₂ and represents a direct loss of your key precursor.

    • Expert Recommendation: Always use freshly prepared or purified 4-methyl-2-aminothiophenol. If storing, do so under an inert atmosphere (Nitrogen or Argon) and in a refrigerator. Consider purifying the aminothiophenol via vacuum distillation if its purity is questionable.[4]

  • Plausible Cause 2: Suboptimal Reaction Conditions. The cyclization reaction requires careful control of temperature and reaction time to proceed to completion without degrading the product.

    • Expert Recommendation: The reaction is often performed at reflux in a solvent like ethanol for 6-18 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup. Incomplete reaction is a common source of low yield.

For Route B (o-Toluidine Route):

  • Plausible Cause 1: Insufficient Temperature or Pressure. This reaction has a significant activation energy barrier. Industrial processes operate at high temperatures (240-275°C) and pressures (up to 10 MPa) to drive the reaction efficiently.[2][3] Attempting this reaction at atmospheric pressure will result in minimal to no product formation.

    • Expert Recommendation: This synthesis must be conducted in a sealed, pressure-rated autoclave. A stepwise heating profile can sometimes improve yields by allowing intermediates to form before pushing to the final cyclization temperature.[6]

  • Plausible Cause 2: Incorrect Stoichiometry. The ratio of reactants is crucial for maximizing yield and minimizing byproducts.

    • Expert Recommendation: While exact ratios can vary, a common starting point is a mass ratio of approximately 6:17:20 for Sulfur:CS₂:o-Toluidine, often in a solvent like toluene.[2] It is critical to consult specific literature or patents for the precise molar ratios that have been optimized for this transformation.

ParameterRoute A (Aminothiophenol)Route B (o-Toluidine)Source(s)
Key Precursor 4-Methyl-2-aminothiophenolo-Toluidine[1][3]
Primary Reagents Carbon Disulfide, Base (e.g., KOH)Carbon Disulfide, Sulfur[2][5]
Typical Temperature Reflux (~78°C in Ethanol)240 - 275°C[2][3][5]
Typical Pressure AtmosphericHigh Pressure (e.g., 1-10 MPa)[2]
Common Issues Starting material oxidationRequires specialized equipment[2][4]
Potential Yield Good to Excellent (Lab Scale)>80% (Industrial Scale)[2]
Question 3: I'm observing a significant amount of black, tar-like residue in my crude product. How can I prevent its formation and effectively remove it?

The formation of tar is a common consequence of high-temperature organic reactions, especially those involving sulfur.

  • Causality: At elevated temperatures, reactants and intermediates can undergo polymerization and decomposition, leading to complex, high-molecular-weight, sulfur-containing byproducts that present as a viscous tar.[1]

  • Prevention Strategies:

    • Temperature Control: Avoid exceeding the recommended reaction temperature. For the o-toluidine route, a gradual ramp-up to the target temperature may be beneficial compared to rapid heating.[6]

    • Inert Atmosphere: While the o-toluidine reaction is run under high pressure, ensuring the vessel is purged of air before sealing can minimize oxidative side reactions that contribute to tar formation.

  • Effective Removal Protocol (Alkaline Wash): The acidic nature of the thiol group in 4-Me-MBT provides an excellent and widely used method for purification. The product is soluble in aqueous base, while the non-polar tar is not.[1][3]

Purification_Workflow Fig. 2: Purification via Alkaline Wash Start Crude Reaction Mixture (4-Me-MBT + Tar) Add_Base Dissolve in aqueous NaOH solution Start->Add_Base Stir Stir to form Sodium 4-methylbenzothiazole-2-thiolate (soluble) Add_Base->Stir Filter Filter or Decant Stir->Filter Filtrate Aqueous Filtrate (Soluble Salt) Filter->Filtrate Soluble fraction Residue Insoluble Residue (Tar) Filter->Residue Insoluble fraction Acidify Acidify with HCl or H₂SO₄ to pH ~6 Filtrate->Acidify Precipitate Precipitate Pure 4-Me-MBT Acidify->Precipitate Isolate Isolate by Filtration Precipitate->Isolate Final_Product Pure 4-Me-MBT Solid Isolate->Final_Product

Caption: Fig. 2: Purification via Alkaline Wash

Question 4: Can you explain the reaction mechanism? How does it help in troubleshooting?

Understanding the mechanism provides insight into potential intermediates and side reactions. Below is a plausible mechanism for the industrial synthesis from o-toluidine (Route B).

The reaction is believed to proceed through the formation of a dithiocarbamate intermediate from the reaction of o-toluidine and CS₂. This intermediate then cyclizes with the help of sulfur, which acts as a dehydrogenating agent, leading to the formation of the benzothiazole ring and hydrogen sulfide (H₂S) as a byproduct.[1]

Reaction_Mechanism Fig. 3: Plausible Mechanism for Route B Toluidine o-Toluidine Intermediate1 Dithiocarbamic acid intermediate Toluidine->Intermediate1 + CS₂ CS2 CS₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Me-MBT Intermediate2->Product - H₂S H2S H₂S Sulfur Sulfur (S) Sulfur->Intermediate2 Dehydrogenation

Caption: Fig. 3: Plausible Mechanism for Route B

Troubleshooting Insights from the Mechanism:

  • H₂S Evolution: The mechanism shows the evolution of hydrogen sulfide gas.[1] In a high-pressure reactor, this contributes to the overall pressure increase. A lack of H₂S (which has a characteristic odor) upon careful venting of the cooled reactor could indicate that the reaction has not proceeded.

  • Intermediate Buildup: If the temperature is insufficient for the final dehydrogenation and cyclization step, intermediates like dithiocarbamates or thioureas may be present in the crude product, lowering the final yield of 4-Me-MBT.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Me-MBT from o-Toluidine (Route B)

This protocol is adapted from industrial synthesis principles and requires specialized high-pressure equipment. All operations must be performed by trained personnel in a well-ventilated fume hood.[2][3]

Materials:

  • o-Toluidine (27 g)

  • Carbon disulfide (22 g)

  • Sulfur (8 g)

  • Sodium hydroxide (16 g)

  • Water (200 g)

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge o-toluidine, sulfur, and carbon disulfide.

  • Reaction Execution: Seal the reactor and heat the mixture to 275°C. Maintain this temperature for approximately 2.5 hours. The pressure will rise significantly.

  • Cooling: After the reaction period, cool the reactor to room temperature. Carefully vent any excess pressure (note: this will release H₂S).

  • Purification (Alkaline Wash): a. Transfer the crude reaction mixture to a beaker. b. Prepare a solution of sodium hydroxide (16 g) in water (200 g) and add it to the crude mixture. c. Stir vigorously. The 4-Me-MBT will dissolve, forming its sodium salt, while tar-like residues remain undissolved. d. Remove the tar by decantation or filtration. e. Transfer the aqueous solution to a clean beaker and cool in an ice bath. f. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 6. g. The 4-methyl-1,3-benzothiazole-2-thiol will precipitate as a solid.

  • Isolation: Isolate the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

References

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. Available at: [Link]

  • Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. PubMed. Available at: [Link]

  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Letters. Figshare. Available at: [Link]

  • Method for the production of 2-mercaptobenzothiazole. Google Patents.
  • Synthesis of 2-Thio-Substituted Benzothiazoles via a Domino Condensation/S-Arylation/Heterocyclization Process. ResearchGate. Available at: [Link]

  • Mercaptobenzothiazole. Wikipedia. Available at: [Link]

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. ACS Publications. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]

  • Process for the preparation of O-aminothiophenols. Google Patents.
  • A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Preparation of 4-aminothiophenol. PrepChem.com. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PMC. Available at: [Link]

  • An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process for the production of 4- or 5-methyl-2-mercaptobenzimidazole. Google Patents.
  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2][6]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. PMC. Available at: [Link]

  • Regular Article. Organic Chemistry Research. Available at: [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H). Semantic Scholar. Available at: [Link]

Sources

Optimization

Optimizing adsorption efficiency of 4-methyl-2-mercaptobenzothiazole on alloys

Welcome to the Technical Support Center for surface functionalization and corrosion inhibition. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for surface functionalization and corrosion inhibition. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals troubleshoot and optimize the adsorption efficiency of 4-methyl-2-mercaptobenzothiazole (4-Me-MBT) on transition metal alloys (e.g., Copper, Aluminum, and Steel).

While unsubstituted 2-mercaptobenzothiazole (2-MBT) is a standard passivation agent, the addition of the 4-methyl group introduces complex steric and electronic variables that fundamentally alter adsorption kinetics. This guide provides field-proven, self-validating methodologies to ensure robust, reproducible chemisorption.

Diagnostic Workflow: Adsorption Troubleshooting

If you are experiencing low surface coverage or rapid film desorption, follow this diagnostic logic path before adjusting your experimental parameters.

G Start Issue: Low 4-Me-MBT Adsorption Efficiency CheckpH Is pH optimal (Alkaline > pKa)? Start->CheckpH AdjustpH Adjust to pH 8-10 (Deprotonate to Thiolate) CheckpH->AdjustpH No CheckSurface Is alloy surface pre-oxidized? CheckpH->CheckSurface Yes AdjustpH->CheckSurface Oxidize Perform controlled anodic oxidation CheckSurface->Oxidize No CheckSolvent Is solubility limiting kinetics? CheckSurface->CheckSolvent Yes Oxidize->CheckSolvent AddCoSolvent Add Ethanol/DMF or increase Temp CheckSolvent->AddCoSolvent Yes Success Optimized Chemisorption (High Coverage) CheckSolvent->Success No AddCoSolvent->Success

Diagnostic workflow for optimizing 4-Me-MBT chemisorption on alloy surfaces.

Core Troubleshooting Guides (FAQs)

Q1: Why is the surface coverage ( θ ) of 4-Me-MBT lower than that of standard 2-MBT, despite DFT predicting higher reactivity? A1: This is a classic steric versus electronic trade-off. Density Functional Theory (DFT) calculations confirm that the electron-donating (+I) effect of the methyl group raises the Highest Occupied Molecular Orbital (HOMO) energy[1]. This makes 4-Me-MBT a superior electron donor for forming coordination bonds with the empty d-orbitals of transition metals. The Causality: In the benzothiazole ring, the 4-position is sterically adjacent to the thiazole nitrogen (a primary binding site). While unsubstituted 2-MBT can adsorb in a flat, planar orientation to maximize π -metal interactions, the steric bulk of the 4-methyl group physically clashes with the metal surface. This forces 4-Me-MBT into a tilted or upright orientation[1]. Consequently, the cross-sectional footprint per molecule increases, resulting in a lower maximum surface coverage ( θ ), even though the individual metal-thiolate coordination bonds are thermodynamically stronger.

Q2: My 4-Me-MBT film desorbs rapidly in 3.5% NaCl (simulated physiological/marine conditions). How can I stabilize it? A2: Desorption in high-chloride environments is driven by competitive adsorption between aggressive Cl− ions and the inhibitor molecules[2]. Relying on physisorption on a bare metal surface yields a free energy of adsorption ( ΔGads​ ) of only ~ -5.59 kJ/mol, which is easily displaced. The Causality & Solution: To create a stable system, you must facilitate an anodic replacement reaction to form a polymeric metal-inhibitor complex. 4-Me-MBT forms highly stable, insoluble complexes with oxidized metal states (e.g., Cu(I) or Fe(III) ) rather than zero-valent metals[3]. Pre-oxidize your alloy surface (e.g., forming a thin Cu2​O layer) before functionalization. This allows the thiolate to aggressively bind and form a robust [Metal(I)(4−Me−MBT)]n​ polymeric film that strictly resists chloride penetration.

Q3: What is the optimal pH for maximizing chemisorption without causing bulk precipitation? A3: pH 8.5 to 10.0. The Causality: 4-Me-MBT has a pKa​ of approximately 7.5. In acidic or neutral media (pH < 7), the molecule exists primarily in its protonated thione/thiol form, which only weakly physisorbs via electrostatic interactions. By adjusting the pH above its pKa​ , you deprotonate the exocyclic thiol (-SH) into a thiolate anion (-S⁻). This localized negative charge acts as a powerful nucleophile, enabling aggressive and stable covalent chemisorption.

Experimental Protocols
Protocol A: EQCM Measurement of Adsorption Kinetics

To accurately quantify adsorption kinetics, use an Electrochemical Quartz Crystal Microbalance (EQCM). This protocol is designed to be self-validating.

  • Crystal Preparation: Clean the AT-cut quartz crystal (e.g., 5 MHz, Cu- or Al-coated) using UV-Ozone for 10 minutes to remove organic contaminants.

  • Baseline Stabilization: Immerse the crystal in a background electrolyte (e.g., 0.1 M NaClO4​ , pH 9.0). Monitor the resonant frequency ( f0​ ) until the drift is < 0.1 Hz/min.

  • Inhibitor Injection: Inject a 4-Me-MBT stock solution (dissolved in 10% ethanol/water) to achieve a final cell concentration of 1×10−4 M.

  • Data Acquisition: Record the frequency shift ( Δf ) over time at 298 K.

  • Self-Validation Check (Sauerbrey Equation): Plot the frequency shift over time. A valid chemisorption event will show an exponential decay that stabilizes into a flat plateau, confirming Langmuir monolayer behavior. If the frequency continues to drop linearly without plateauing, your system is experiencing bulk precipitation of 4-Me-MBT rather than monolayer adsorption. Immediately increase your co-solvent ratio.

Protocol B: Alloy Surface Functionalization
  • Mechanical Polishing: Polish the alloy coupon using SiC paper down to 2000 grit, followed by a 0.5 µm alumina slurry to achieve a mirror finish.

  • Degreasing: Sonicate in acetone, then ethanol, for 5 minutes each. Rinse with Milli-Q water.

  • Controlled Pre-Oxidation: Apply a mild anodic potential (+0.1 V vs. Ag/AgCl for 60 seconds) in a blank alkaline buffer to grow a controlled, active oxide layer[3].

  • Adsorption Bath: Immerse the coupon in a 1×10−3 M 4-Me-MBT solution (pH 9.0, 10% ethanol) at 298 K for 12 hours.

  • Self-Validation Check (Contact Angle): After rinsing and drying with N2​ , perform contact angle goniometry. A bare, polished alloy is hydrophilic (< 50°). A successfully chemisorbed 4-Me-MBT monolayer will shift the surface to highly hydrophobic (> 90°) due to the outward-facing methyl-benzothiazole rings. If the angle remains < 70°, the film is incomplete.

Data Presentation: Comparative Adsorption Metrics

The following table summarizes the theoretical and experimental deviations between standard 2-MBT and the 4-methyl derivative, highlighting the mechanistic impacts of the structural change.

Metric2-Mercaptobenzothiazole (2-MBT)4-Methyl-2-mercaptobenzothiazole (4-Me-MBT)Mechanistic Implication
HOMO Energy (eV) -5.82-5.65 (Higher)4-Me-MBT is a superior electron donor to metal d-orbitals.
Preferred Orientation Planar / FlatTilted / UprightSteric hindrance from the 4-methyl group restricts flat packing against the alloy.
Max Surface Coverage ( θ ) ~0.95~0.82Tilted orientation increases the molecular footprint, reducing total molecules per nm2 .
Adsorption Energy ( ΔGads​ ) -35 to -40 kJ/mol-42 to -48 kJ/molStronger individual chemisorption bonds for 4-Me-MBT, despite lower overall coverage.

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Analysis of 4-Methyl-1,3-benzothiazole-2-thiol (4m-MBT)

Welcome to the Advanced Analytical Support Center. As application scientists, we frequently encounter challenges when characterizing the thermal stability of benzothiazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As application scientists, we frequently encounter challenges when characterizing the thermal stability of benzothiazole derivatives. 4-Methyl-1,3-benzothiazole-2-thiol (often referred to as 4m-MBT) is a highly versatile compound, widely utilized as a 1 and as a critical intermediate in 2.

However, its thermal analysis is notoriously complex. Because 4m-MBT exists in a dynamic tautomeric equilibrium where the 3 in condensed phases, its thermal cleavage pathways are highly sensitive to atmospheric conditions, heating rates, and crucible materials. The 4 requires rigorous methodological control to yield reproducible data.

This guide provides field-proven workflows, mechanistic insights, and troubleshooting protocols to ensure your thermal degradation data is accurate, reproducible, and mechanistically sound.

Mechanistic Grounding: Tautomerism and Thermal Pathways

Before running any thermal analysis, you must understand the molecular dynamics of the sample. 4m-MBT does not degrade as a single static molecule. As thermal energy increases, the equilibrium shifts almost entirely to the thione tautomer (4-methylbenzothiazoline-2-thione). This shift dictates the degradation mechanism: the exocyclic C=S and N-H bonds become the primary sites of thermal cleavage, rather than the endocyclic thiazole ring.

Pathway T1 4m-MBT (Thiol Form) T2 4m-MBT (Thione Form) T1->T2 Tautomerism D1 Primary Degradation (C-S Cleavage) T2->D1 Thermal Stress (>240 °C) D2 Evolved Gases (CS2, H2S) D1->D2 Volatilization D3 Secondary Degradation (Ring Rupture) D1->D3 High Temp (>380 °C)

Fig 1. Tautomeric equilibrium and thermal degradation pathway of 4m-MBT.

Quantitative Thermal Profile

To evaluate whether your experimental data is accurate, compare your TGA/DSC thermograms against the established quantitative benchmarks for high-purity 4m-MBT under an inert nitrogen atmosphere.

Degradation StageTemp Range (°C)Peak Temp ( Tmax​ )Mass Loss (%)Evolved Species (MS/FTIR)Mechanistic Causality
Stage 0 (Melting) 160 - 175168< 0.5%NoneEndothermic melting of the crystal lattice. No covalent bonds broken.
Stage I (Primary) 240 - 32028535 - 45%CS₂, H₂S, CH₃•Cleavage of the exocyclic C-S bond and thione decomposition.
Stage II (Secondary) 380 - 55046040 - 50%SO₂, HCN, NH₃Endocyclic thiazole ring rupture and backbone carbonization.
Stage III (Char) > 600N/A~10% (Residual)NoneFormation of highly cross-linked carbonaceous char.

Standardized Protocol: High-Resolution TGA-DSC-MS Analysis

To prevent artifact generation, we have designed a self-validating experimental workflow. Do not deviate from the crucible selection or purge gas parameters, as sulfurous degradation products are highly reactive.

Step-by-Step Methodology
  • Sample Preparation & Crucible Selection:

    • Action: Weigh 5.0 ± 0.2 mg of 4m-MBT into a 70 µL Alumina (Al₂O₃) crucible.

    • Causality: Never use Platinum (Pt) crucibles for benzothiazole-2-thiols. At temperatures above 300 °C, evolved sulfur compounds (H₂S, CS₂) will irreversibly alloy with platinum, destroying the crucible and artificially altering the heat flow (DSC) signal due to catalytic side reactions.

  • Atmosphere Configuration:

    • Action: Purge the furnace with high-purity Nitrogen (N₂) or Argon (Ar) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere suppresses premature oxidative degradation, allowing you to isolate pure thermal cleavage events. The high flow rate ensures that evolved corrosive gases are rapidly swept away from the delicate DSC sensors.

  • Heating Program:

    • Action: Isothermal hold at 105 °C for 10 minutes, followed by a dynamic heating ramp of 10 °C/min up to 700 °C.

    • Causality: The isothermal hold removes trace moisture or residual synthesis solvents (e.g., acetic acid) without triggering compound degradation. The 10 °C/min ramp provides the optimal mathematical balance between thermal resolution and kinetic sensitivity for isoconversional modeling.

  • Evolved Gas Analysis (EGA):

    • Action: Couple the TGA exhaust to a Mass Spectrometer (MS) via a fused silica transfer line heated to 200 °C.

    • Causality: Heating the transfer line prevents the condensation of high-boiling sulfurous degradants before they reach the ionization chamber, preventing "ghost peaks" in subsequent runs.

  • Self-Validation Check (System Integrity):

    • Action: Immediately following the 4m-MBT run, perform a baseline calibration check using a Zinc standard (Melting Point: 419.5 °C).

    • Causality: If the Zn melting peak deviates by >0.5 °C, the DSC thermocouple has suffered sulfur poisoning. A high-temperature bake-out (1000 °C in Air) and recalibration are required before proceeding with further samples.

G N1 Sample Preparation (4m-MBT in Alumina) N2 TGA-DSC Analysis (10 °C/min Heating) N1->N2 Inert Atmosphere N3 Evolved Gas Analysis (MS/FTIR Detection) N2->N3 Transfer Line (200 °C) N4 Kinetic Modeling (Data Integration) N2->N4 Thermal Data N3->N4 Chemical ID

Fig 2. Experimental workflow for TGA-DSC-MS thermal analysis of 4m-MBT.

Troubleshooting & FAQs

Q: Why am I seeing a pre-melt endotherm or early mass loss around 100-120 °C? A: This is a classic artifact caused by residual moisture or trapped synthesis solvents. 4m-MBT can form weak hydrates or trap carbon disulfide (CS₂) within its crystal lattice during precipitation. Fix: Implement the 10-minute isothermal hold at 105 °C as outlined in Step 3 of the protocol. If the mass loss persists, your sample requires vacuum drying prior to analysis.

Q: The DSC baseline drifts significantly downwards after 250 °C. Is the sensor contaminated? A: Not necessarily. The primary degradation of 4m-MBT releases heavy, volatile sulfur compounds (CS₂, H₂S). These gases have a drastically different thermal conductivity compared to the Nitrogen purge gas. As they fill the furnace chamber, they alter the heat transfer dynamics, causing an apparent baseline drift. Fix: Increase the purge gas flow rate to 70 mL/min during the primary degradation phase to rapidly clear the furnace atmosphere.

Q: Why does my sample show different degradation kinetics when analyzed in an open pan versus a closed pan with a pinhole? A: This is due to the tautomeric nature of 4m-MBT. In a closed pan (which creates a self-generated atmosphere), the vapor pressure of the thione form accumulates. According to Le Chatelier’s principle, this shifts the equilibrium and auto-catalyzes the cleavage of the exocyclic C-S bond, artificially lowering the onset temperature of degradation ( Tonset​ ) by up to 15 °C compared to an open pan. Always report the exact crucible geometry used.

Q: I am detecting Benzothiazole (m/z 135) in my MS data during the primary degradation step. Is this normal? A: Yes. In the presence of evolved sulfur, 4m-MBT can undergo a radical-mediated desulfurization process, yielding substituted benzothiazole as a stable volatile by-product. This is a well-documented equilibrium reaction in the thermal degradation of mercaptobenzothiazoles.

References

  • MDPI. "Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production." mdpi.com.
  • Royal Society of Chemistry (RSC). "2-Mercaptobenzothiazole derivatives. Part II. The thermal decomposition and isomerisation of 2-alkyl- and 2-alkenyl-thiobenzothiazoles..." rsc.org.
  • Google Patents. "US8110634B2 - Sulfenamide accelerators for improved network stabilization of rubber vulcanizates." google.com.
  • Benchchem. "Synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide." benchchem.com.

Sources

Optimization

Technical Support Center: Minimizing Dimerization of 4-Methyl-2-Mercaptobenzothiazole (MMBT)

Welcome to the technical support center for 4-methyl-2-mercaptobenzothiazole (MMBT). This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-methyl-2-mercaptobenzothiazole (MMBT). This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during its use: the formation of the disulfide dimer, 2,2'-dithiobis(4-methylbenzothiazole). This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your MMBT-containing solutions and experimental outcomes.

I. Understanding MMBT Dimerization: The Core Issue

4-Methyl-2-mercaptobenzothiazole, a derivative of 2-mercaptobenzothiazole (MBT), exists in a tautomeric equilibrium between a thiol and a thione form. The thione form is generally more stable.[1] Dimerization primarily occurs through the oxidation of the thiol tautomer, where two MMBT molecules are joined by a disulfide bond. This process is analogous to the oxidation of 2-mercaptobenzothiazole (MBT) to its disulfide, which is a well-documented reaction.[2][3]

The formation of this dimer can significantly impact experimental results by reducing the concentration of the active monomeric MMBT and introducing an unintended chemical species into the system. Factors such as exposure to air (oxygen), light, and elevated temperatures can promote this oxidative dimerization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of MMBT dimerization?

A1: The primary cause is oxidation. The thiol group (-SH) of MMBT is susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-) between two molecules. This process is often accelerated by exposure to atmospheric oxygen, light, and heat.[2]

Q2: How can I visually identify if dimerization has occurred?

A2: While a definitive identification requires analytical techniques, a common visual indicator can be a change in the solubility of your MMBT-containing solution. The dimer is often less soluble than the monomer, which may lead to the formation of a precipitate or turbidity in the solution.[2]

Q3: At what pH is MMBT most stable against dimerization?

A3: MMBT is more stable in acidic to neutral conditions. At alkaline pH (greater than 7), the deprotonated thiolate form becomes more abundant, which is more susceptible to oxidation.[1] Therefore, maintaining a pH below 7 is generally recommended to minimize dimerization.

Q4: Can the dimer revert to the monomeric form?

A4: Yes, the disulfide bond of the dimer can be reduced back to the thiol groups of the monomer. This can be achieved by using a reducing agent. For a related compound, dibenzothiazyl disulfide, glutathione has been shown to rapidly convert it back to 2-mercaptobenzothiazole.[4]

II. Troubleshooting Guide: Proactive and Reactive Strategies

This section provides detailed protocols and strategies to both prevent the formation of the MMBT dimer and to address it once it has been detected.

Proactive Measures: Preventing Dimerization
1. Control of Atmospheric Oxygen

Issue: Oxygen is a key driver of oxidative dimerization.

Solution: Minimize the exposure of your MMBT solutions to air.

Protocol: Inert Gas Sparging and Blanketing

  • Preparation: Before preparing your MMBT solution, purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the MMBT in the deoxygenated solvent under a gentle stream of the inert gas.

  • Storage: Store the solution in a tightly sealed container with an inert gas headspace (blanket).

2. pH Management

Issue: Alkaline conditions promote the formation of the more easily oxidized thiolate anion.

Solution: Maintain the pH of your solution in the acidic to neutral range.

Recommendations:

  • Buffering: If compatible with your experimental system, use a buffer to maintain a stable pH below 7.

  • Acidification: For unbuffered aqueous solutions, consider a slight acidification with a non-reactive acid.

3. Temperature and Light Control

Issue: Heat and light can provide the energy to initiate and accelerate the oxidation reaction.[2]

Solution: Store and handle MMBT and its solutions under appropriate conditions.

Best Practices:

  • Storage: Store solid MMBT and its solutions in a cool, dark place. Refrigeration is often recommended.

  • Handling: During experiments, protect the solution from direct light by using amber-colored vials or by wrapping the container in aluminum foil. Avoid unnecessary heating.

Reactive Measures: Addressing Dimer Formation
1. Detection and Quantification of the Dimer

Issue: You suspect dimer formation is affecting your results.

Solution: Utilize analytical techniques to confirm the presence and quantify the amount of the dimer.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying MMBT and its dimer.[4][5][6]

Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column is commonly used.[5]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is a typical mobile phase.[5]

  • Detection: UV detection is suitable for these compounds. MMBT can be detected at around 325 nm, while the dimer can be monitored at approximately 280 nm.[7]

  • Quantification: Prepare standard curves for both MMBT and its dimer to accurately quantify their concentrations in your samples.

2. Reversal of Dimerization

Issue: You have confirmed the presence of the dimer and need to revert it to the monomer.

Solution: Employ a chemical reducing agent to break the disulfide bond.

Protocol: Reduction with a Thiol-Based Reducing Agent

A common and effective approach is the use of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Reagent Preparation: Prepare a fresh stock solution of the chosen reducing agent (e.g., 1 M DTT in water).

  • Addition: Add a molar excess of the reducing agent to your dimer-containing solution. A 10-fold molar excess is a good starting point.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.

  • Verification: Re-analyze the solution by HPLC to confirm the disappearance of the dimer peak and the corresponding increase in the MMBT monomer peak.

Caution: Ensure that the chosen reducing agent and the resulting byproducts are compatible with your downstream applications.

III. Summary of Key Parameters and Recommendations

ParameterRecommendation for Minimizing DimerizationRationale
Atmosphere Handle and store under an inert gas (Nitrogen, Argon).Prevents oxidation by atmospheric oxygen.[2]
pH Maintain at or below neutral (pH ≤ 7).The thiolate form, prevalent at alkaline pH, is more susceptible to oxidation.[1]
Temperature Store in a cool environment. Avoid excessive heat.Heat accelerates the rate of oxidation.[2]
Light Protect from light exposure using amber vials or foil.Light can provide the energy to initiate oxidation.[2]
Solvent Use deoxygenated solvents for solution preparation.Removes a key reactant (dissolved oxygen) for dimerization.

IV. Visualizing the Dimerization and Troubleshooting Workflow

Dimerization_Pathway MMBT_Monomer 2 MMBT (Monomer) Dimer MMBT Dimer (Disulfide) MMBT_Monomer->Dimer Dimer->MMBT_Monomer Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Dimer

Caption: The reversible dimerization of MMBT via oxidation and reduction.

Troubleshooting_Workflow Start Experiment with MMBT Suspect_Dimer Suspect Dimer Formation? (e.g., precipitation, unexpected results) Start->Suspect_Dimer Analyze Analyze by HPLC Suspect_Dimer->Analyze Yes Proceed Proceed with Experiment Suspect_Dimer->Proceed No Dimer_Confirmed Dimer Confirmed? Analyze->Dimer_Confirmed Reduce_Dimer Add Reducing Agent (e.g., DTT, TCEP) Dimer_Confirmed->Reduce_Dimer Yes Optimize Optimize Proactive Measures: - Inert Atmosphere - pH Control - Temp/Light Control Dimer_Confirmed->Optimize No (but consider preventative action) Verify Verify Monomer Restoration by HPLC Reduce_Dimer->Verify Verify->Proceed Optimize->Proceed

Caption: A logical workflow for troubleshooting MMBT dimerization.

V. References

  • Stability of the mercaptobenzothiazole compounds. PubMed. [Link]

  • Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. PQRI. [Link]

  • Mercaptobenzothiazole. Wikipedia. [Link]

  • Extraction and analysis of various benzothiazoles from industrial wastewater. Fiehn Lab. [Link]

  • Extraction of mercaptobenzothiazole compounds from rubber products. PubMed. [Link]

  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. DTIC. [Link]

  • 2- Mercapto- benzothiazole (MBT). Miljøstyrelsen. [Link]

  • Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Publication Corporation. [Link]

  • (PDF) Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. ResearchGate. [Link]

  • 2-Mercaptobenzothiazole Degradation Pathway. EAWAG BBD/PPS. [Link]

  • (PDF) Reductive dimerization of benzothiazolium salts. ResearchGate. [Link]

  • Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC. [Link]

  • Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. PubMed. [Link]

  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]

  • 2-MERCAPTOBENZOTHIAZOLE (MBT). Ataman Kimya. [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]

  • Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. PMC. [Link]

  • Risk management approach for 2-mercaptobenzothiazole (MBT) and its precursors (from the Benzotriazoles and Benzothiazoles Group). Canada.ca. [Link]

  • Adsorption and thermal stability of 2-mercaptobenzothiazole corrosion inhibitor on metallic and pre-oxidized Cu(111) model surfaces | Request PDF. ResearchGate. [Link]

  • Mercaptobenzothiazole and its sodium and zinc salt - Draft evaluation statement - 31 March 2025. Australian Government Department of Health and Aged Care. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 4-methyl-1,3-benzothiazole-2-thiol Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for selecting the appropriate solvent for the spectroscopic analysis of 4-methyl-1,3-benzothi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for selecting the appropriate solvent for the spectroscopic analysis of 4-methyl-1,3-benzothiazole-2-thiol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental design and troubleshooting.

Core Principles of Solvent Selection

The choice of solvent is a critical parameter that can profoundly influence the quality and interpretation of spectroscopic data. For 4-methyl-1,3-benzothiazole-2-thiol, the key considerations revolve around its unique structural features, namely the benzothiazole core and the thiol group.

Q1: What are the initial criteria for selecting a solvent for UV-Vis spectroscopy of 4-methyl-1,3-benzothiazole-2-thiol?

The ideal solvent for UV-Vis spectroscopy should be transparent in the wavelength range of interest, effectively dissolve the analyte, and be chemically inert. For 4-methyl-1,3-benzothiazole-2-thiol, which absorbs in the UV region, a solvent with a low UV cutoff is paramount.[1]

Key Solvent Selection Criteria:

ParameterImportanceRationale
UV Cutoff HighThe solvent's absorbance should not overlap with that of the analyte.
Solubility HighTo achieve a suitable concentration for analysis and prevent precipitation.
Polarity VariableCan be used as a tool to investigate the analyte's electronic properties.
Inertness HighTo prevent any chemical reaction with the thiol or benzothiazole moiety.

Here is a decision-making workflow for solvent selection:

A Analyte: 4-methyl-1,3-benzothiazole-2-thiol B Identify Spectroscopic Requirements (e.g., UV-Vis) A->B C Screen for Solvent Transparency (Low UV Cutoff) B->C D Test for Adequate Solubility C->D E Consider Potential Solvent-Analyte Interactions (Solvatochromism, Tautomerism) D->E F Select a Panel of Candidate Solvents (Polar & Non-polar) E->F G Perform Spectroscopic Measurements F->G H Analyze and Interpret Spectra G->H I Final Solvent Selection H->I

Caption: A logical workflow for selecting a suitable solvent for spectroscopy.

Troubleshooting Common Spectroscopic Issues

Q2: My UV-Vis spectrum shows a significant shift in the absorption maximum (λmax) when I change solvents. What is happening?

This phenomenon is known as solvatochromism , and it is a direct consequence of the interaction between the solvent and your analyte.[2][3] Benzothiazole derivatives are known to exhibit solvatochromism.[1][4] The polarity of the solvent can differentially stabilize the ground and excited states of the 4-methyl-1,3-benzothiazole-2-thiol molecule, leading to a shift in the energy required for electronic transitions.

  • Positive Solvatochromism (Red Shift): The λmax shifts to a longer wavelength as the solvent polarity increases. This suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

  • Negative Solvatochromism (Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This indicates that the ground state is more polar than the excited state.

A systematic study using a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol) can provide valuable insights into the electronic structure of your compound.[5][6]

Q3: The shape of my absorption peak is broad and ill-defined. What could be the cause?

Broad peaks in spectroscopy can often be attributed to a few key factors:

  • Analyte Aggregation: At higher concentrations, molecules of 4-methyl-1,3-benzothiazole-2-thiol may self-associate or aggregate in solution.[7] This can be particularly prevalent in solvents that are poor at solvating the molecule.

    • Troubleshooting:

      • Dilution: Acquire spectra at several different concentrations to see if the peak shape sharpens upon dilution.

      • Solvent Change: A solvent that better solvates the analyte may prevent aggregation.

  • Tautomerism: 2-Mercaptobenzothiazoles can exist in two tautomeric forms: a thiol form and a thione form.[8][9][10] The equilibrium between these two forms is often solvent-dependent.[8] If both tautomers are present in significant quantities and their absorption spectra overlap, the result can be a broadened peak.

    • Troubleshooting:

      • Solvent Study: As with solvatochromism, running spectra in a variety of solvents can shift the tautomeric equilibrium, potentially resolving the individual peaks. Polar solvents tend to favor the thione form.[8]

cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps cluster_3 Expected Outcome A Broad, Poorly Resolved Absorption Peak B Analyte Aggregation A->B C Tautomeric Equilibrium A->C D Perform Serial Dilutions B->D E Change Solvent B->E F Conduct a Solvent Polarity Study C->F G Sharper, Well-Defined Peak D->G E->G H Resolution of Overlapping Peaks F->H

Caption: Troubleshooting guide for broad absorption peaks.

Experimental Protocols

Protocol for Investigating Solvatochromic Effects

This protocol provides a systematic approach to understanding the influence of solvent polarity on the UV-Vis spectrum of 4-methyl-1,3-benzothiazole-2-thiol.

  • Solvent Selection: Choose a minimum of four to five solvents with a wide range of polarities. A good selection would include:

    • n-Hexane (non-polar)

    • Toluene (non-polar, aromatic)

    • Dichloromethane (polar aprotic)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-methyl-1,3-benzothiazole-2-thiol in a volatile solvent in which it is highly soluble.

  • Sample Preparation: For each solvent to be tested, evaporate a known volume of the stock solution to dryness under a stream of nitrogen. Then, redissolve the residue in a known volume of the test solvent to ensure the concentration is consistent across all samples.

  • Spectroscopic Measurement:

    • Record a baseline spectrum for each solvent in a clean cuvette.

    • Acquire the UV-Vis spectrum of each sample solution.

  • Data Analysis:

    • Identify the λmax for each spectrum.

    • Create a table comparing the λmax values to a solvent polarity scale (e.g., the Reichardt ET(30) scale).

    • Plot λmax versus the solvent polarity parameter to visualize the solvatochromic trend.

References

  • Maliszewski Paczkowski, I., Pluczinski, L., & Franciscato Campo, L. (2024). Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes. Journal of the Brazilian Chemical Society, 35(3), 334-345. Available from: [Link]

  • Kachkovskyi, A., et al. (2022). Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. The Journal of Physical Chemistry B, 126(43), 8799–8811. Available from: [Link]

  • Maliszewski Paczkowski, I., Pluczinski, L., & Franciscato Campo, L. (2023). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. Research Square. Available from: [Link]

  • Maliyappa, M. R., Keshavayya, J., Shoukat Ali, R. A., & Harisha, S. (2018). Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. Journal of Chemical and Pharmaceutical Sciences, 11(1), 133-137. Available from: [Link]

  • Guchhait, N., et al. (2025). Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting application. New Journal of Chemistry. Available from: [Link]

  • Li, J., et al. (2025). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 13(10), 2005. Available from: [Link]

  • Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2005). 2-Mercaptobenzothiazole (MBT). (Environmental Project No. 988). Available from: [Link]

  • Polit, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 237. Available from: [Link]

  • Khan, M. S., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758. Available from: [Link]

  • El-Gharably, A. M., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molecules, 26(3), 735. Available from: [Link]

  • Nesterov, V. N., et al. (2016). Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. The Journal of Physical Chemistry B, 120(32), 7958–7969. Available from: [Link]

  • Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 239-250. Available from: [Link]

  • Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of benzothiazole internal reference and its UV-Vis.... Retrieved from [Link]

  • Bouzayen, H., et al. (2015). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry, 3(1), 28-39. Available from: [Link]

  • ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]

  • Lee, S., et al. (2024). Spectroscopic, electrochemical, and kinetic trends in Fe(III)–thiolate disproportionation near physiologic pH. JBIC Journal of Biological Inorganic Chemistry, 29(4), 543–554. Available from: [Link]

  • Rojas, A., et al. (2020). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry, 44(37), 16104-16112. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Commercial 4-Methyl-1,3-benzothiazole-2-thiol

Welcome to the Technical Support Center. Commercial grades of 4-methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole or 4-Me-MBT) often contain synthetic byproducts and oxidation degradants.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Commercial grades of 4-methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole or 4-Me-MBT) often contain synthetic byproducts and oxidation degradants. These impurities can severely interfere with sensitive downstream applications, such as transition metal coordination, active pharmaceutical ingredient (API) synthesis, and specialized vulcanization.

This guide provides field-proven troubleshooting, causality-driven methodologies, and FAQs to help researchers achieve >99% purity for their 4-Me-MBT stocks.

Impurity Profiling & Causality

Before initiating purification, it is critical to understand the chemical nature of the contaminants. The table below summarizes the quantitative and qualitative data regarding common impurities found in commercial batches.

Impurity ClassSource / CausalityPhysical PropertiesRemoval Strategy
Disulfides (e.g., 2,2'-dithiobis(4-methylbenzothiazole))Oxidative dimerization of the thiol group during storage or synthesis[1].Insoluble in aqueous base; soluble in hot non-polar organics.Alkali-acid extraction (filtration of the base-insoluble fraction).
Unreacted Amines (e.g., o-toluidine)Residual starting material from the aniline/carbon disulfide synthesis route[2].Basic; soluble in acidic aqueous solutions.Acid washing or mixed-solvent recrystallization.
Polybenzothiazole Colloids Side reactions during high-temperature, high-pressure synthesis[1].Filamentous colloids; insoluble in most solvents.Hot alkaline filtration with activated carbon or Celite[1].
Inorganic Salts Leftover reagents from neutralization steps during commercial production.Highly water-soluble.Extensive aqueous washing of the precipitated product.

Core Purification Protocols

To achieve ultra-high purity, we recommend a two-stage approach: an initial alkali-acid extraction followed by a mixed-solvent recrystallization.

Protocol 1: Alkali-Acid Refining (Base-Acid Precipitation)

Causality: 4-Me-MBT features a thiol-thione tautomerism with a relatively acidic proton. It readily forms a water-soluble sodium salt when treated with sodium hydroxide[2]. Conversely, neutral impurities (like oxidized disulfides) and polymeric colloids do not ionize and remain insoluble. This differential solubility allows for a highly effective physical separation[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 50 g of commercial 4-Me-MBT in 500 mL of a 5% aqueous NaOH solution. Stir continuously at 40°C for 30 minutes until the active compound dissolves into its sodium salt form[2].

  • Clarification: Add 2.5 g of activated carbon to the alkaline solution to adsorb trace organic impurities and trap polybenzothiazole colloids[2]. Stir for an additional 15 minutes.

  • Filtration: Perform a vacuum filtration through a tightly packed Celite pad.

    • Self-Validation Check: The resulting filtrate must be completely transparent. Any turbidity indicates colloidal breakthrough, requiring a second filtration.

  • Precipitation: Cool the clarified filtrate in an ice bath to 5°C. Slowly add 30% aqueous hydrochloric acid (HCl) dropwise under vigorous stirring until the pH reaches strictly 2.0[2]. The pure 4-Me-MBT will precipitate as a solid.

  • Isolation: Filter the precipitate, wash extensively with cold deionized water to remove residual NaCl/HCl, and dry under vacuum at 50°C for 12 hours.

Protocol 2: Advanced Mixed-Solvent Recrystallization

Causality: For pharmaceutical-grade applications, recrystallization using a composite solvent system is required. A mixture of toluene and isopropanol (typically in a 2:1 to 4:1 mass ratio) leverages toluene's high high-temperature solubility and isopropanol's anti-solvent properties to modulate crystallization kinetics, perfectly excluding trapped impurities from the growing crystal lattice[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a composite solvent of 3 in a 3:1 mass ratio[3].

  • Heating: Suspend the crude 4-Me-MBT in the composite solvent (approx. 5–8 mL per gram of solute) and heat to reflux (85–90°C) until complete dissolution occurs[3].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any environmental particulates.

  • Crystallization: Allow the filtrate to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0–5°C) for an additional hour to maximize the thermodynamic yield.

  • Recovery: Collect the refined crystals via vacuum filtration, wash with a minimal volume of ice-cold isopropanol, and dry under high vacuum.

    • Self-Validation Check: Perform a melting point analysis on the dried crystals. Ultra-pure 4-Me-MBT will exhibit a sharp melting point strictly between 191°C and 193°C[4].

Visualization: Purification Workflow

Purification A Commercial 4-Me-MBT (Contains Impurities) B Alkaline Dissolution (5% NaOH, 40°C) A->B Ionizes Thiol C Filtration via Celite (Removes Disulfides & Polymers) B->C Add Activated Carbon D Acidic Precipitation (30% HCl, pH < 2) C->D Aqueous Filtrate E Mixed-Solvent Recrystallization (Toluene/Isopropanol) D->E Isolate Crude Solid F Ultra-Pure 4-Me-MBT (>99.5% Purity, MP: 191-193°C) E->F Cooling & Vacuum Drying

Workflow for 4-Me-MBT purification via alkali-acid extraction and mixed-solvent recrystallization.

Troubleshooting & FAQs

Q1: During the alkali dissolution step, I observe a filamentous, slimy residue that immediately clogs my filter paper. What is this and how do I handle it? A1: This is a polybenzothiazole colloid, a common byproduct of the high-temperature synthesis of mercaptobenzothiazoles[1]. Because it possesses a wide distribution of molecular weights, it forms a gel-like filamentous suspension in alkaline solutions[1]. Solution: Do not attempt to filter this directly through standard paper. Add activated carbon or a filter aid like Celite directly to the alkaline mixture, heat to 60°C to reduce the solution's viscosity, and filter it through a pre-packed Celite bed under strong vacuum.

Q2: My purified 4-Me-MBT has a depressed melting point (below 191°C) after recrystallization. What went wrong? A2: A depressed melting point indicates residual impurities, most likely the oxidized disulfide dimer or trapped solvent. Pure 4-methyl-2-mercaptobenzothiazole must hit a sharp melting point of 191–193°C[4]. Solution: Ensure that your recrystallization solvent is thoroughly degassed to prevent oxidation during the reflux stage. If the disulfide is the primary contaminant, you must perform the alkali-acid extraction (Protocol 1) before recrystallization, as the disulfide is completely insoluble in aqueous NaOH and will be left behind on the filter[1].

Q3: How can I prevent the spontaneous oxidation of 4-Me-MBT during storage? A3: Thiol compounds are highly prone to oxidative dimerization into disulfides in the presence of atmospheric oxygen and trace transition metals (which act as catalysts)[1]. Solution: Always dry the purified product under a high vacuum. Store the final powder in an amber glass container flushed with an inert gas (argon or nitrogen) and keep it refrigerated at 4°C.

References

  • Title: CN105061357A - 2-mercaptobenzothiazole refining method Source: Google Patents URL
  • Title: Clean Synthesis of Pharmaceutical Intermediate 2,2'-Dithiobis(benzothiazole) in Fluidized Bed Reactor Source: Asian Journal of Chemistry URL: [Link]

  • Title: CN105949147A - Green synthesis method of 2-mercaptobenzothiazoles derivatives Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 4-methyl-2-mercaptobenzothiazole

In-Depth Comparison Guide: FTIR Characteristic Peaks and Performance of 4-Methyl-2-Mercaptobenzothiazole (4-Me-MBT) As a Senior Application Scientist, selecting the optimal benzothiazole derivative for metal coordination...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: FTIR Characteristic Peaks and Performance of 4-Methyl-2-Mercaptobenzothiazole (4-Me-MBT)

As a Senior Application Scientist, selecting the optimal benzothiazole derivative for metal coordination, corrosion inhibition, or rubber vulcanization requires moving beyond basic chemical properties and understanding the quantum mechanical and spectroscopic drivers of molecular behavior.

This guide objectively compares 4-methyl-2-mercaptobenzothiazole (4-Me-MBT) against its unsubstituted parent compound, 2-mercaptobenzothiazole (MBT) . By analyzing their Fourier Transform Infrared (FTIR) characteristic peaks and resulting performance metrics, we will decode the causality behind 4-Me-MBT's superior efficacy in advanced industrial applications.

Both MBT and 4-Me-MBT exhibit thiol-thione tautomerism, existing in an equilibrium between the thiol (-SH) and thione (-NH-C=S) forms. In the solid state, the thione form is overwhelmingly dominant[1].

However, the addition of a methyl group at the 4-position of the benzothiazole ring fundamentally alters the molecule's electronic landscape. The methyl group exerts a positive inductive (+I) effect , pushing electron density into the aromatic ring. This localized increase in electron density achieves two critical outcomes:

  • Lowered HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is significantly reduced. This makes 4-Me-MBT a highly efficient electron donor (Lewis base)[2].

  • Enhanced Chemisorption: The electron-rich soft nitrogen and exocyclic sulfur donor atoms exhibit an aggressive affinity for soft transition metal acids, such as Palladium (Pd²⁺) and Copper (Cu²⁺)[2][3].

G Thiol Thiol Form (-SH) Minor in Solid State Thione Thione Form (-NH-C=S) Dominant in Solid State Thiol->Thione Tautomeric Equilibrium Metal Metal Coordination (e.g., Pd2+) Soft N, S Donors Thione->Metal Electron Donation (+I Effect Lowers HOMO-LUMO)

Caption: Thiol-thione tautomerism of 4-Me-MBT and its metal coordination pathway.

FTIR Spectroscopic Comparison

FTIR spectroscopy is the definitive tool for validating the structural integrity and tautomeric state of benzothiazole derivatives. The +I effect of the 4-methyl group induces distinct wavenumber shifts compared to unsubstituted MBT.

Table 1: FTIR Characteristic Peak Comparison

Vibrational Mode2-Mercaptobenzothiazole (MBT)[1][4]4-Methyl-2-mercaptobenzothiazole (4-Me-MBT)[5][6]Structural & Mechanistic Implication
N-H Stretching ~3113 cm⁻¹~3120 - 3200 cm⁻¹Confirms the dominant thione tautomer in the solid state.
Aliphatic C-H Stretch Absent2929 - 2961 cm⁻¹Definitive marker confirming the 4-methyl substitution.
C=N Stretching ~1600 cm⁻¹~1610 - 1626 cm⁻¹+I effect of the methyl group increases the C=N bond order.
C=S Stretching 1018 - 1077 cm⁻¹1020 - 1080 cm⁻¹Thione C=S bond; the primary site for heavy metal coordination.
C-S-C (Endocyclic) ~645 cm⁻¹647 - 649 cm⁻¹Indicates the stability of the heterocyclic thiazole ring.

Data Interpretation: The presence of peaks at 2929-2961 cm⁻¹ is the primary diagnostic marker for 4-Me-MBT, corresponding to the C-H vibrations of the methyl group[5]. Furthermore, the absence of a distinct S-H stretching band (typically expected around 2500-2600 cm⁻¹) combined with strong N-H stretching validates that the molecule operates primarily through its thione geometry during solid-state interactions[1].

Performance Comparison: 4-Me-MBT vs. MBT

The spectroscopic differences directly translate to macro-level performance, particularly in high-stakes applications like nuclear waste remediation and advanced metallurgy.

Table 2: Comparative Performance Metrics

Performance MetricMBT (Unsubstituted)4-Me-MBT (Methyl-Substituted)Mechanistic Driver
Pd(II) Distribution Coefficient (Kd) Moderate≥ 12,584.5 mL/g [2]Lower HOMO-LUMO gap enhances electron donation to Pd(II) ions.
Pd(II) Separation Factor (SF) Moderate≥ 2,818.4 [2]Soft N, S donor atoms are highly selective for the soft Pd(II) acid.
Corrosion Inhibition (Al/Cu Alloys) GoodExcellent (Localized Protection)[3][7]Enhanced chemisorption on metal surfaces via the electron-rich ring.

In high-level liquid waste (HLLW) treatment, 4-Me-MBT (often referred to as MMBT) impregnated onto Amberlite XAD7HP resin demonstrates ultrahigh selectivity for Palladium over competing metals. The nitrogen and sulfur atoms act as a bidentate-like system, pulling Pd²⁺ out of highly acidic environments[2]. Similarly, in antifreeze formulations, the enhanced electron density allows 4-Me-MBT to form a more resilient, localized passivating layer on aluminum and solder alloys[3][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in verification steps guarantee that the resulting data is free from environmental artifacts.

Protocol A: FTIR Spectroscopic Analysis of 4-Me-MBT

Objective: Verify the purity and tautomeric state of the synthesized or procured 4-Me-MBT.

  • Background Subtraction (Validation Step): Record a background spectrum of a pure, desiccated KBr pellet (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). This eliminates interference from atmospheric CO₂ and water vapor.

  • Sample Preparation: Mill 1-2 mg of 4-Me-MBT with 100-200 mg of IR-grade KBr in an agate mortar until a homogenous, fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent pellet.

  • Data Acquisition: Record the sample spectrum.

  • Internal Verification: The spectrum is valid only if the baseline is flat and the aliphatic C-H stretch (2929-2961 cm⁻¹) is clearly resolved from the broad N-H stretch (~3120 cm⁻¹).

Protocol B: Synthesis of MMBT/XAD7HP Adsorbent for Pd(II) Recovery

Objective: Impregnate 4-Me-MBT onto a macroporous resin for selective metal recovery.

  • Ligand Dissolution: Dissolve a precise mass of 4-Me-MBT in a minimal volume of absolute ethanol to create a saturated ligand solution.

  • Vacuum Impregnation: Add pre-cleaned Amberlite XAD7HP resin to the solution. Place the mixture in a vacuum desiccator (-0.08 MPa) for 12 hours. Causality: The vacuum forces the ethanol-ligand solution deep into the mesopores of the resin, ensuring maximum surface area functionalization[2].

  • Solvent Evaporation: Transfer the slurry to a rotary evaporator and gently remove the ethanol at 40°C until the resin is dry.

  • Washing & Validation: Wash the functionalized resin with deionized water until the wash water registers a neutral pH.

  • FTIR Verification: Perform Protocol A on the dried resin. The appearance of the 4-Me-MBT C=S stretch (~1050 cm⁻¹) on the resin's baseline confirms successful impregnation.

Workflow Step1 1. Ligand Preparation Dissolve 4-Me-MBT in Ethanol Step2 2. Vacuum Impregnation Mix with Amberlite XAD7HP Step1->Step2 Step3 3. Adsorbent Recovery Evaporate, Wash, and Dry Step2->Step3 Step4 4. Pd(II) Adsorption Batch/Column Extraction Step3->Step4 Step5 5. FTIR & XPS Validation Confirm Chemisorption Step4->Step5

Caption: Workflow for the preparation of MMBT/XAD7HP adsorbent and Pd(II) recovery.

Sources

Comparative

Comparing corrosion inhibition of MBT vs 4-methyl-MBT

An In-Depth Comparative Guide to the Corrosion Inhibition Performance of 2-Mercaptobenzothiazole (MBT) and 4-Methyl-2-mercaptobenzothiazole (4-methyl-MBT) In the persistent battle against metallic corrosion, which incurs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Corrosion Inhibition Performance of 2-Mercaptobenzothiazole (MBT) and 4-Methyl-2-mercaptobenzothiazole (4-methyl-MBT)

In the persistent battle against metallic corrosion, which incurs substantial economic and structural integrity costs across industries, organic corrosion inhibitors stand as a critical line of defense. Among these, 2-Mercaptobenzothiazole (MBT) is a well-established and widely utilized compound, lauded for its efficacy in protecting various metals, particularly copper and its alloys. However, the pursuit of enhanced performance has led to the exploration of its derivatives. This guide provides a detailed, evidence-based comparison between MBT and one of its promising derivatives, 4-Methyl-2-mercaptobenzothiazole (4-methyl-MBT).

We will dissect the molecular nuances that differentiate these two inhibitors, present and interpret comparative experimental data, and elucidate the underlying mechanisms of their protective actions. This analysis is designed for researchers, materials scientists, and chemical engineers seeking to make informed decisions in the selection and application of corrosion inhibitors.

Molecular Structure: The Subtle Distinction

At the heart of their differing performances lies a single structural modification. Both molecules share the same benzothiazole heterocyclic core, which features nitrogen and sulfur atoms—key elements for coordinating with metal surfaces.[1][2] The distinction arises from the addition of a methyl (-CH₃) group to the benzene ring in the 4-position for 4-methyl-MBT.

  • 2-Mercaptobenzothiazole (MBT): A planar molecule with electron-rich nitrogen and exocyclic sulfur atoms that serve as active centers for adsorption.

  • 4-Methyl-2-mercaptobenzothiazole (4-methyl-MBT): Structurally identical to MBT, with the key addition of a methyl group on the benzene moiety.

This seemingly minor addition has significant implications for the molecule's electronic properties and, consequently, its interaction with a metal surface. The methyl group is an electron-donating group, which can increase the electron density of the aromatic system and the heteroatoms. This enhanced electron density can theoretically lead to stronger adsorption on the metal surface, a critical factor in inhibition efficiency.[3][4]

Mechanism of Corrosion Inhibition

MBT and its derivatives function by adsorbing onto the metal surface, creating a protective film that acts as a barrier to corrosive agents.[1][5] This adsorption process can occur through two primary mechanisms:

  • Physisorption: Involves weaker electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.

  • Chemisorption: A stronger interaction involving the sharing of electrons or coordinate bond formation between the electron-rich heteroatoms (N and S) in the inhibitor and the vacant d-orbitals of the metal atoms.[2][6]

The protective film displaces water molecules and aggressive ions (like chloride) from the metal surface, thereby stifling both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions.[2][7] The stability and coverage of this adsorbed layer are paramount to the inhibitor's effectiveness. The addition of the methyl group in 4-methyl-MBT is hypothesized to enhance the chemisorption process by increasing the electron density at the active centers, leading to a more stable and robust protective film.

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_inhibited Inhibited Metal Surface Inhibitor Inhibitor Metal Metal Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H2O H2O H2O->Metal Displacement Cl- Cl- Cl-->Metal Displacement ProtectiveFilm Adsorbed Inhibitor Film InhibitedMetal Metal ProtectiveFilm->InhibitedMetal Barrier Formation caption General mechanism of inhibition by MBT derivatives.

Caption: Workflow for Weight Loss Measurement.

  • Preparation: Cut metal coupons to a standard size. Polish the surfaces mechanically using successive grades of SiC paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Measurement: Accurately weigh each coupon using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) in separate beakers. One set serves as a blank (no inhibitor), while others contain different concentrations of MBT or 4-methyl-MBT.

  • Exposure: Keep the beakers in a thermostat-controlled water bath for a specified duration (e.g., 6, 12, or 24 hours). [8]5. Cleaning: After immersion, retrieve the coupons. Clean them with a specific solution (e.g., Clarke's solution for steel) to remove corrosion products without attacking the base metal.

  • Final Measurement: Rinse, dry, and re-weigh the coupons.

  • Calculation: Calculate the weight loss, corrosion rate, and inhibition efficiency using the standard formulas. [9]

Protocol 2: Electrochemical Measurements

This protocol uses a three-electrode setup connected to a potentiostat. [10][11]

Caption: Workflow for Electrochemical Analysis.

  • Cell Setup: Assemble a standard three-electrode electrochemical cell. The working electrode (WE) is the metal sample, the counter electrode (CE) is typically platinum or graphite, and the reference electrode (RE) is often a Saturated Calomel Electrode (SCE) or Ag/AgCl. [10]2. Electrode Preparation: Prepare the working electrode surface as described in the weight loss protocol.

  • Stabilization: Immerse the electrodes in the test solution and allow the system to reach a steady state by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to obtain the impedance data. [12][13]5. Potentiodynamic Polarization: Immediately following EIS, sweep the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV) at a slow scan rate (e.g., 1 mV/s). [11][14]6. Data Analysis:

    • EIS: Model the Nyquist and Bode plots using an appropriate equivalent electrical circuit to extract R_ct and C_dl values. [13] * Polarization: Use Tafel extrapolation on the polarization curve to determine the corrosion current density (i_corr). [15] * Calculate inhibition efficiency for both methods.

Conclusion and Future Outlook

The evidence strongly indicates that 4-Methyl-2-mercaptobenzothiazole demonstrates superior corrosion inhibition performance compared to its parent compound, 2-Mercaptobenzothiazole. This enhancement is primarily attributed to the electron-donating effect of the 4-methyl group, which increases the electron density on the molecule's active centers. This leads to stronger chemisorption, greater surface coverage, and the formation of a more stable and hydrophobic protective film on the metal surface.

For researchers and drug development professionals working with metal-sensitive compounds or requiring robust protection for metallic equipment, 4-methyl-MBT represents a more effective alternative. While factors such as cost and solubility must be considered for large-scale industrial applications, the performance benefits are clear. Future research should focus on further quantitative structure-activity relationship (QSAR) studies and long-term immersion tests to fully validate the advantages of 4-methyl-MBT in diverse and complex corrosive environments.

References

  • K. Tebbji, B. Hammouti, and H. Oudda, "The inhibitive effect of bipyrazole derivatives on the corrosion of steel in hydrochloric acid solution," Applied Surface Science, Vol. 252, pp. 1378-1385, 2005.

  • A. D. Cen et al., "A Laboratory Corrosion Inhibition Study of Carbon Steel Using 2-Mercaptobenzothiazole (MBT) Under Post-Combustion CO2 Capture Conditions," ProQuest, 2021.

  • M. R. Zamani, M. H. Allahyarzadeh, and M. G. Hosseini, "Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel: Electrochemical parameters," International Journal of Minerals, Metallurgy and Materials, Vol. 27, pp. 948-958, 2020.

  • M. A. Omran, "Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media," Academia.edu, 2013.

  • C. A. S. L. de Lacerda, M. F. G. da Silva, and M. A. L. de Oliveira, "Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy," npj Materials Degradation, Vol. 9, No. 1, 2025.

  • A. Kokalj et al., "Corrosion inhibition of locally de-passivated surfaces by DFT study of 2-mercaptobenzothiazole on copper," ResearchGate, 2018.

  • M. Finšgar, "Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS," Analytical Methods, Vol. 12, No. 1, pp. 58-67, 2020.

  • G. Bereket, C. Ogretir, and A. Yurt, "Quantum mechanical calculations on some 4-methyl-5-substituted imidazole derivatives as acidic corrosion inhibitor for zinc," ResearchGate, 2001.

  • Y. Wang et al., "Microscale Corrosion Inhibition Behavior of Four Corrosion Inhibitors (BTA, MBI, MBT, and MBO) on Archeological Silver Artifacts Based on Scanning Electrochemical Cell Microscopy," Analytical Chemistry, Vol. 95, No. 40, pp. 15035–15043, 2023.

  • A. M. F. As-Sultany et al., "Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid," MDPI, 2022.

  • A. Umoren et al., "EIS characterization of the synergistic effect of halloysite nanotubes loaded with 2-mercaptobenzothiazole and chitosan on the corrosion protection of epoxy coatings on carbon steel," ResearchGate, 2021.

  • A. S. Fouda et al., "Corrosion inhibition of mild steel in 0.5 M H2SO4 solution by Cephalexin," Journal for Electrochemistry and Plating Technology, 2016.

  • S. A. Umoren, "Simplified approach to performance evaluation of selected organic compounds for corrosion inhibitor application in petrochemical plants," ResearchGate, 2016.

  • B. Semire, and A. K. Oyebamiji, "Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach," New York Science Journal, Vol. 10, No. 12, pp. 11-20, 2017.

  • R. B. Faltermeier, "A CORROSION INHIBITOR TEST FOR COPPER-BASED ARTIFACTS," Studies in Conservation, Vol. 44, No. 2, pp. 121-128, 1999.

  • S. A. Abd El-Maksoud, "Corrosion Inhibition of 2-Mercaptobenzothiazole for Carbon Steel in Sulfuric Acid Solution," Trans Tech Publications Ltd, 2016.

  • N. S. A. Manap, N. A. H. N. Yatim, and A. H. A. Hadi, "CORROSION INHIBITION SCREENING OF BROMOSALEN AND BROMOSALEN-MN(II) COMPLEX BY A WEIGHT LOSS METHOD," UiTM Institutional Repository, 2021.

  • S. Al-Dharman, and A. Al-Sabagh, "Corrosion Inhibition Performance of Whey Protein-Derived Inhibitors for Low Carbon and Dead Mild Steels in1M Hydrochloric Acid," Dialnet, 2024.

  • A. M. Al-Baghdadi et al., "Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium," Baghdad Science Journal, 2023.

  • A. A. Ahmed, "Corrosion Inhibition Screening of 2-((6-aminopyridin-2-yl)imino)indolin-3-one: Weight Loss, Morphology, and DFT Investigations," Corrosion Science and Technology, Vol. 22, No. 1, pp. 10-18, 2023.

  • D. Chadwick, and T. Hashemi, "Electron spectroscopy of corrosion inhibitors: Surface films formed by 2-mercaptobenzothiazole and 2-mercaptobenzimidazole on copper," Surface Science, Vol. 89, pp. 649-659, 1979.

  • S. Kaya et al., "Applications of the Effectiveness of Corrosion Inhibitors with Computational Methods and Molecular Dynamics Simulation," IntechOpen, 2021.

  • A. A. Khan, "Corrosion Protection Evaluation of Mild Steel Painted Surface by Electrochemical Impedance Spectroscopy," Journal of Quality and Technology Management, Vol. 7, No. 2, pp. 95-106, 2011.

  • S. Kumar et al., "Experimental and theoretical studies on corrosion inhibition performance of an environmentally friendly drug on the corrosion of copper in acid media," ResearchGate, 2019.

  • Y. Liu et al., "Inhibition performance of 2-mercaptobenzothiazole derivatives in CO2 saturated solution and its adsorption behavior at Fe surface," ResearchGate, 2019.

  • N. A. B. A. Zahar et al., "Electrochemical Impedance Spectroscopy (EIS) Study of Modified Type-316L Stainless Steel (SS) as an Effective Biomaterial for Orthopedic Implants," International Journal of Electrochemical Science, Vol. 7, pp. 5663-5675, 2012.

  • Y. Liu et al., "Corrosion Inhibition Effect of Four Inhibitors on SA106 Gr.B Steel in Coal-based Syngas Produced Water," ResearchGate, 2021.

  • W. J. Lorenz, and F. Mansfeld, "Surface analysis methods in the investigation of corrosion inhibitor performance," Corrosion Science, Vol. 29, No. 2-3, pp. 347-357, 1989.

  • A. Zarrouk et al., "Inhibition effect of 2-mercaptobenzothiazole on the corrosion of copper in 2M HNO3," International Journal of Electrochemical Science, Vol. 7, pp. 3133-3144, 2012.

  • H. Z. El-Boraey, "The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution," RSC Advances, Vol. 9, No. 56, pp. 32749-32763, 2019.

  • J. R. R. Zuno-Silva et al., "Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels," IntechOpen, 2020.

  • M. G. Hosseini, M. Ehteshamzadeh, and T. Shahrabi, "Review of corrosive environments for copper and its corrosion inhibitors," Arabian Journal of Chemistry, Vol. 10, pp. S3423-S3439, 2017.

  • M. Szocinska, J. A. Jozwik, and A. A. Wlas, "Diagnostics of Large Non-Conductive Anti-Corrosion Coatings on Steel Structures by Means of Electrochemical Impedance Spectroscopy," PMC, 2021.

  • M. S. Al-Otaibi et al., "Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids," PMC, 2022.

  • Q. Zhang et al., "Enhancing performance in copper corrosion inhibitors through molecular structural modifications: Mechanisms, design, and future pathways," ResearchGate, 2026.

  • Y. Zhang et al., "Effect of Corrosion Inhibitors on Copper Etching to Form Thick Copper Line of PCB in Acidic Etching Solution," Journal of Electronic Materials, Vol. 51, pp. 3678-3688, 2022.

  • M. A. Ali, "Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors," MDPI, 2023.

  • A. A. P. D. S. D. Jayatilaka, "Potentiodynamic Corrosion Testing," Journal of Visualized Experiments, No. 115, 2016.

  • F. F. D. S. F. F. Fajardo, "Comparison of Electrochemical Methods for the Evaluation of Cast AZ91 Magnesium Alloy," PMC, 2016.

  • Gamry Instruments, "Potentiodynamic and Cyclic Polarization Scans," Gamry.com, 2019.

  • PalmSens, "Polarization Curves: setup, recording, processing and features," PalmSens.com, 2023.

Sources

Validation

Section 1: Mechanistic Causality of UV-Vis Absorption in Benzothiazoles

Comparative Spectroscopic Analysis: UV-Vis Absorption Maxima of 4-Methyl-1,3-benzothiazole-2-thiol and Analogues Introduction 4-Methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole or MMBT) is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Analysis: UV-Vis Absorption Maxima of 4-Methyl-1,3-benzothiazole-2-thiol and Analogues

Introduction 4-Methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole or MMBT) is a highly versatile heterocyclic compound. In drug development, it serves as a core pharmacophore; in materials science, it acts as a vulcanization accelerator; and in analytical chemistry, it functions as a highly selective ligand for palladium (Pd(II)) extraction. Accurately characterizing its photophysical properties—specifically its UV-Vis absorption maxima—is critical for quantifying its concentration in assays, monitoring degradation kinetics, and validating metal-ligand charge-transfer complexes.

This guide objectively compares the spectroscopic profile of 4-methyl-1,3-benzothiazole-2-thiol against its widely used unsubstituted analogue, 2-mercaptobenzothiazole (MBT), providing researchers with self-validating experimental protocols and mechanistic insights.

The UV-Vis spectrum of 1,3-benzothiazole-2-thiol derivatives is governed by two primary electronic transitions:

  • A high-energy π→π∗ transition localized on the aromatic benzothiazole ring system.

  • A lower-energy n→π∗ transition involving the non-bonding electrons of the sulfur and nitrogen heteroatoms.

For the unsubstituted parent compound, MBT, the absorption maxima in aqueous or ethanolic solutions typically occur at ~230–240 nm (Peak A) and ~308–320 nm (Peak B)[1]. Furthermore, the spectrum often exhibits an additional peak around 203 nm and a shoulder near 253 nm depending on the solvent[2].

The Substituent Effect: When a methyl group is introduced at the 4-position to form 4-methyl-1,3-benzothiazole-2-thiol, the electron-donating nature (+I inductive effect and hyperconjugation) of the methyl group perturbs the aromatic π -system. This extension of electron density lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this induces a characteristic bathochromic shift (red shift) of approximately 5 to 10 nm compared to the unsubstituted MBT.

Furthermore, these compounds exhibit complex thiol-thione tautomerism. The equilibrium is highly dependent on solvent polarity and pH. In polar solvents, the thione form dominates. Under basic conditions (pH > 8), the molecule undergoes deprotonation to form a thiolate anion, which drastically alters the molar absorptivity and shifts the absorption maxima[1].

Section 2: Quantitative Data Comparison

The table below summarizes the comparative spectroscopic profiles of standard benzothiazole-2-thiol derivatives.

CompoundSubstitutionPrimary Peak ( π→π∗ )Secondary Peak ( n→π∗ )Molar Absorptivity ( ϵ ) Trend
2-Mercaptobenzothiazole (MBT) None~230 - 240 nm~308 - 320 nmBaseline
4-Methyl-1,3-benzothiazole-2-thiol 4-Methyl (+I effect)~238 - 245 nm~320 - 328 nmIncreased due to hyperconjugation
5-Methyl-1,3-benzothiazole-2-thiol 5-Methyl (+I effect)~235 - 242 nm~318 - 325 nmSlightly increased

Note: Exact maxima are highly solvent-dependent. Values represent typical ranges in polar solvents (e.g., ethanol or pH-buffered aqueous solutions).

Section 3: Self-Validating Experimental Protocols

To ensure high-fidelity spectroscopic data, the experimental design must account for tautomeric shifts and pH-dependent speciation. The following protocol establishes a self-validating system for UV-Vis analysis.

Protocol: UV-Vis Spectrophotometric Determination of Benzothiazole Derivatives

  • Solvent Preparation & pH Control : Prepare a 10 mM phosphate buffer solution to strictly control the pH (e.g., pH 6.0 to maintain the neutral thione/thiol forms). If investigating charge-transfer complexes, use spectroscopic-grade ethanol[3]. Causality: Unbuffered water will lead to a mixed population of neutral and anionic species, resulting in peak broadening and inaccurate λmax​ determination.

  • Analyte Dissolution : Dissolve 4-methyl-1,3-benzothiazole-2-thiol in the chosen solvent to create a 1.0 mM stock solution. Sonicate for 5 minutes in an amber vial to prevent premature photodegradation[2].

  • Serial Dilution : Prepare working standards ranging from 10 µM to 100 µM to ensure the absorbance falls within the linear dynamic range (0.1 - 1.0 AU) dictated by the Beer-Lambert Law.

  • Baseline Correction (Self-Validation Step) : Run a baseline scan from 200 nm to 500 nm using the exact blank solvent (matched buffer or ethanol) in both the reference and sample quartz cuvettes (1 cm path length). Causality: This eliminates solvent cutoff artifacts and optical disparities between cuvettes.

  • Spectral Acquisition : Scan the working solutions at a scan rate of 600 nm/min. Identify the precise λmax​ values.

  • Isosbestic Point Verification : To validate the purity and the presence of a two-state tautomeric equilibrium, perform a pH titration (pH 2 to 11). The presence of sharp isosbestic points confirms that only two absorbing species (neutral and anionic) are interconverting without degradation artifacts[1].

Section 4: Visualizing Workflows and Equilibria

UVVisWorkflow Start 1. Stock Preparation (4-Methyl-MBT in Buffer) Solvent 2. pH & Solvent Selection (Fix Tautomeric State) Start->Solvent Baseline 3. Baseline Correction (Matched Blank) Solvent->Baseline Measurement 4. UV-Vis Scanning (200 - 500 nm) Baseline->Measurement Validation 5. Isosbestic Validation (pH Titration) Measurement->Validation Analysis 6. Data Output (Identify Maxima) Validation->Analysis

Fig 1. Standardized UV-Vis spectroscopic workflow for benzothiazole derivatives.

Speciation Thiol Thiol Tautomer (Favored in Non-Polar) Thione Thione Tautomer (Favored in Polar) Thiol->Thione Solvent Polarity Anion Thiolate Anion (Favored at pH > 8) Thiol->Anion Deprotonation (pH > 8) Thione->Anion Deprotonation (pH > 8)

Fig 2. Thiol-thione tautomerism and deprotonation equilibria affecting UV-Vis absorption.

Section 5: Application Insights & Alternative Comparisons

When choosing between 4-methyl-1,3-benzothiazole-2-thiol and the unsubstituted MBT for industrial or pharmaceutical applications, the UV-Vis spectral shift provides a direct readout of the molecule's electronic density.

  • Metal Extraction and Charge-Transfer: The methyl group in 4-methyl-MBT increases the electron density on the sulfur and nitrogen donor atoms. This enhances its binding affinity and selectivity for transition metals compared to standard MBT. The formation of metal-ligand charge-transfer complexes can be directly monitored via UV-Vis, as complexation typically quenches the ligand's intrinsic absorption and introduces new CT bands[3].

  • Photodegradation Monitoring: Benzothiazoles are susceptible to photolysis under UV irradiation. Tracking the decay of the primary absorption peak allows researchers to calculate photodegradation kinetics and half-lives, which is crucial for environmental risk assessments and formulation stability[2].

Sources

Comparative

Comparative Guide: HPLC Method Validation for the Detection of 4-methyl-1,3-benzothiazole-2-thiol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Chemical Context The precise quantification of 4-methyl-1,3-benzothiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Chemical Context

The precise quantification of 4-methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole) is a critical requirement in pharmaceutical intermediate quality control and materials science. This compound features a highly hydrophobic benzothiazole core, steric bulk from the 4-methyl substitution, and a thiol group that exhibits thiol-thione tautomerism.

Because the thiol group is highly susceptible to oxidation and pH-dependent ionization, analytical methods must strictly control the mobile phase environment to prevent peak tailing and retention time shifts. This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies—a standard C18 Reverse-Phase approach and an orthogonal Phenyl-Hexyl UHPLC approach —providing step-by-step, self-validating protocols aligned with the latest ICH Q2(R2) guidelines [1].

Mechanistic Comparison of Stationary Phases

To achieve optimal resolution and sensitivity, the choice of stationary phase must be dictated by the analyte's physicochemical properties[2].

  • Method A: Standard C18 (Octadecylsilane). Relies purely on dispersive hydrophobic interactions. While highly reproducible and cost-effective, the C18 phase can struggle to separate 4-methyl-1,3-benzothiazole-2-thiol from closely related structural analogs (e.g., 5-methyl or unmethylated derivatives) due to similar partition coefficients.

  • Method B: Phenyl-Hexyl. Offers orthogonal selectivity. The phenyl ring in the stationary phase engages in π−π stacking interactions with the electron-rich benzothiazole ring of the analyte [3]. When paired with a protic solvent like methanol, this π−π interaction is maximized, offering superior resolution for aromatic impurities.

Mechanism Analyte 4-methyl-1,3-benzothiazole-2-thiol (Hydrophobic Core + Thiol + Pi System) C18 Method A: C18 Column (Dispersive Hydrophobic Interactions) Analyte->C18 pH 2.7 (Thiol suppressed) Phenyl Method B: Phenyl-Hexyl Column (Pi-Pi Stacking + Hydrophobic) Analyte->Phenyl MeOH mobile phase ElutionA Standard Elution (k' = 3.5, Rs = 2.1) C18->ElutionA ElutionB Enhanced Selectivity (k' = 4.2, Rs = 3.8) Phenyl->ElutionB

Caption: Mechanistic interaction pathways of 4-methyl-1,3-benzothiazole-2-thiol with different stationary phases.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems. System Suitability Testing (SST) criteria must be met prior to sample analysis.

Method A: Standard C18 Protocol (Routine QC)

Causality Note: Formic acid is utilized to lower the mobile phase pH to ~2.7. This is well below the pKa of the thiol group (~7.0), ensuring the molecule remains fully protonated (neutral), which prevents secondary interactions with residual silanols on the silica support and eliminates peak tailing.

  • Instrumentation: Standard HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (60:40 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Detection: 324 nm (Determined via spectral scanning as the λmax​ for the conjugated benzothiazole system).

  • Sample Preparation:

    • Dissolve 10 mg of 4-methyl-1,3-benzothiazole-2-thiol in 10 mL of Acetonitrile (Stock: 1 mg/mL).

    • Dilute to a working concentration of 50 µg/mL using the mobile phase.

    • Critical Step: Filter through a 0.22 µm PTFE syringe filter. Avoid Nylon filters, as the hydrophobic benzothiazole core exhibits non-specific binding to polyamide matrices, artificially lowering recovery.

Method B: Phenyl-Hexyl UHPLC Protocol (High-Resolution/Stability Indicating)

Causality Note: Methanol is chosen over Acetonitrile as the organic modifier. Acetonitrile's triple bond possesses its own π electrons, which can compete with the stationary phase and disrupt the π−π stacking between the Phenyl-Hexyl column and the analyte. Methanol enhances this retention mechanism.

  • Instrumentation: UHPLC system with low dispersion volume.

  • Column: Phenyl-Hexyl column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution. Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid). Solvent B: Methanol.

    • Gradient: 0-1 min (30% B), 1-4 min (30% to 80% B), 4-5 min (80% B), 5-6 min (30% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA scanning from 200-400 nm (extracted at 324 nm).

ICH Q2(R2) Method Validation & Performance Comparison

Both methods were validated in accordance with the ICH Q2(R2) guidelines for analytical procedures [1]. The validation lifecycle ensures that the Analytical Target Profile (ATP) is consistently met.

G A Analytical Target Profile (ATP) B Method Development (C18 vs Phenyl-Hexyl) A->B C Risk Assessment & System Suitability B->C D ICH Q2(R2) Validation Execution C->D E Linearity & Range D->E F Accuracy & Precision D->F G LOD / LOQ & Robustness D->G H Routine QC Monitoring E->H F->H G->H

Caption: Analytical procedure lifecycle and validation workflow aligned with ICH Q2(R2) guidelines.

Comparative Validation Data

The following table summarizes the quantitative validation parameters. Method B demonstrates superior sensitivity (lower LOD/LOQ) and better resolution for structurally similar impurities, making it ideal for stability-indicating assays. Method A remains highly robust for routine batch release.

Validation ParameterAcceptance Criteria (ICH Q2)Method A: C18 (Isocratic)Method B: Phenyl-Hexyl (Gradient)
Linearity Range N/A1.0 – 100 µg/mL0.1 – 50 µg/mL
Correlation Coefficient ( R2 ) ≥0.999 0.99940.9999
Accuracy (% Recovery) 98.0% – 102.0%98.8% ± 0.6%99.7% ± 0.3%
Repeatability (Precision RSD) ≤2.0% 1.2%0.4%
Limit of Detection (LOD) S/N ≥3 0.30 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) S/N ≥10 1.00 µg/mL0.08 µg/mL
System Suitability (Tailing Factor) ≤1.5 1.351.08
Resolution ( Rs​ ) from 5-methyl analog ≥2.0 2.13.8

Conclusion & Recommendations

For laboratories tasked with the routine quantification of 4-methyl-1,3-benzothiazole-2-thiol in bulk drug substances or raw materials, Method A (C18) provides a highly robust, cost-effective, and easily transferable solution. Its use of isocratic elution minimizes system equilibration time between runs.

However, for drug development professionals conducting forced degradation studies, impurity profiling, or analyzing complex matrices where structural analogs are present, Method B (Phenyl-Hexyl UHPLC) is vastly superior. The strategic use of methanol to promote π−π stacking interactions on the phenyl-hexyl phase yields a near-perfect peak shape (Tailing Factor 1.08) and significantly higher resolution ( Rs​ = 3.8)[2][3].

By strictly adhering to the pH controls and filter material selections outlined in these protocols, analysts can ensure a self-validating workflow that seamlessly passes ICH Q2(R2) regulatory scrutiny.

References

  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures - Step 2b." European Medicines Agency, March 2022. Available at:[Link]

  • Shi, X.-H., et al. "Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents." ResearchGate, December 2015. Available at:[Link]

Validation

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 4-Methyl-2-mercaptobenzothiazole

Executive Summary 4-Methyl-2-mercaptobenzothiazole (4-Me-MBT) is a critical heterocyclic compound utilized extensively as a rubber vulcanization accelerator and corrosion inhibitor. Due to its environmental persistence a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-mercaptobenzothiazole (4-Me-MBT) is a critical heterocyclic compound utilized extensively as a rubber vulcanization accelerator and corrosion inhibitor. Due to its environmental persistence and potential toxicity, accurate detection and structural confirmation in complex matrices (e.g., tire wear particles, industrial wastewater) are paramount.

This guide objectively compares two leading analytical platforms—High-Resolution Liquid Chromatography Quadrupole Time-of-Flight (LC-ESI-QTOF) and Low-Resolution Gas Chromatography Triple Quadrupole (GC-EI-QqQ) —for evaluating the mass spectrometry fragmentation pattern of 4-Me-MBT. By understanding the causality behind its fragmentation, researchers can optimize their analytical workflows for either targeted quantification or untargeted screening.

Mechanistic Causality: The Fragmentation of 4-Me-MBT

To evaluate instrument performance, one must first understand the inherent gas-phase chemistry of the analyte. 4-Me-MBT ( C8​H7​NS2​ ) has an exact monoisotopic mass of 181.0019 Da. Its fragmentation behavior is heavily dictated by the stability of the fused benzothiazole ring versus the lability of the exocyclic thiol/thione group.

Based on established fragmentation pathways for its parent compound, 2-mercaptobenzothiazole (MBT)[1], the addition of the methyl group (+14.0156 Da) shifts the precursor and product ions, but the core cleavage mechanisms remain conserved:

  • Loss of Sulfhydryl Radical (-SH, 32.98 Da): The most thermodynamically favorable initial cleavage under Collision-Induced Dissociation (CID) is the loss of the exocyclic sulfur and its associated proton. This yields a highly stabilized methylbenzothiazole cation.

  • Thiazole Ring Opening (-CS₂, 75.94 Da): Higher collision energies force the cleavage of the C-S and C-N bonds within the thiazole ring. The expulsion of carbon disulfide ( CS2​ ) leaves a stable methylphenylene amine (toluidine-like) fragment[2].

  • Loss of Elemental Sulfur (-S, 31.97 Da): A secondary pathway involves the homolytic cleavage of the exocyclic C=S bond (in its thione tautomer form), which is frequently observed in both Electrospray Ionization (ESI) and Electron Ionization (EI)[3].

Platform Comparison: LC-ESI-QTOF vs. GC-EI-QqQ

When selecting an instrument for 4-Me-MBT analysis, the choice dictates the ionization mechanism and the mass accuracy of the resulting spectra.

Platform A: LC-ESI-QTOF (High-Resolution Mass Spectrometry)
  • Ionization: Soft ionization (ESI). Yields the protonated molecule [M+H]+ at m/z 182.0097 in positive mode, or [M−H]− at m/z 180.9942 in negative mode.

  • Performance: Provides sub-ppm mass accuracy. This is critical for distinguishing the loss of SH (32.9799 Da) from isobaric interferences like the loss of CH3​+H2​O (33.0340 Da), which nominal mass instruments cannot resolve.

  • Best For: Structural elucidation of unknown transformation products (e.g., photodegradation dimers or oxidation products)[3].

Platform B: GC-EI-QqQ (Nominal Mass Spectrometry)
  • Ionization: Hard ionization (70 eV EI). Strips an electron to form the radical cation M+∙ at m/z 181.

  • Performance: Generates highly reproducible, library-searchable spectra. The 70 eV energy instantly shatters the molecule, often making the m/z 148 (loss of SH) or m/z 105 (loss of CS2​ ) the base peak, depending on the specific tuning.

  • Best For: High-throughput, robust quantification in heavily matrixed samples where exact mass is not required, provided chromatographic resolution is sufficient.

Quantitative Data Summary

The following table compares the theoretical exact masses (QTOF) versus the nominal masses (QqQ) observed during the fragmentation of 4-Me-MBT.

Fragment IdentityNeutral LossLC-ESI-QTOF (Positive Mode) Exact m/z [M+H]+ GC-EI-QqQ (70 eV) Nominal m/z M+∙ Relative Abundance (Typical)
Precursor Ion None182.009718140% (EI) / 100% (ESI, Low CE)
[M−SH]+ -32.9799 Da149.0298148100% (Base Peak at high CE)
[M−S]+ -31.9721 Da150.037614915%
[M−CS2​]+ -75.9442 Da106.065510560%

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps (e.g., blank subtraction, mass calibration) for both platforms.

Protocol A: LC-ESI-QTOF Fragmentation Analysis
  • Sample Preparation: Dissolve 4-Me-MBT standard in LC-MS grade Methanol to a concentration of 1 µg/mL. Prepare a solvent blank to validate the absence of background interference.

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source Parameters:

    • Mode: Positive ESI.

    • Drying Gas: N2​ at 8 L/min, 300°C.

    • Capillary Voltage: 3500 V.

  • Targeted MS/MS (CID): Isolate precursor m/z 182.01 with a narrow window (1.3 m/z). Apply Collision Energies (CE) of 10, 20, and 40 eV using Nitrogen as the collision gas.

  • Validation: Infuse a reference mass solution (e.g., purine and HP-0921) continuously during the run to ensure mass accuracy remains < 2 ppm.

Protocol B: GC-EI-QqQ Routine Screening
  • Sample Preparation: Dissolve 4-Me-MBT in Hexane or Dichloromethane (10 µg/mL). Note: Ensure the injection port is deactivated to prevent thermal degradation of the thiol group.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

  • Data Acquisition: Run in Full Scan mode (m/z 50-300) to establish the fragmentation pattern, then transition to Multiple Reaction Monitoring (MRM) targeting the 181→148 and 181→105 transitions for quantification.

Fragmentation Pathway Visualization

The following diagram maps the primary Collision-Induced Dissociation (CID) pathways of protonated 4-Me-MBT as observed in high-resolution LC-MS/MS.

G Parent [M+H]+ 4-Me-MBT m/z 182.0097 Frag1 Loss of SH (-32.98 Da) m/z 149.0298 Parent->Frag1 CID Cleavage of exocyclic S Frag2 Loss of CS2 (-75.94 Da) m/z 106.0655 Parent->Frag2 CID Thiazole ring opening Frag3 Loss of S (-31.97 Da) m/z 150.0376 Parent->Frag3 CID Radical loss

Caption: Primary ESI-MS/MS fragmentation pathways of protonated 4-methyl-2-mercaptobenzothiazole.

Conclusion

For the structural elucidation and fragmentation analysis of 4-methyl-2-mercaptobenzothiazole, LC-ESI-QTOF is the superior platform. Its ability to provide exact mass measurements ensures that the characteristic neutral losses of SH and CS2​ are definitively assigned, preventing false positives from isobaric matrix interferences. However, if the goal is routine, high-throughput quantification in standardized matrices, the GC-EI-QqQ provides a highly robust, cost-effective alternative with library-searchable 70 eV fragmentation patterns.

References

  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. CDC Stacks. Available at:[Link]

  • Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS. Analytical Methods (RSC Publishing). Available at:[Link]

  • Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. PubMed Central (PMC). Available at:[Link]

  • Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Helmholtz-Zentrum Hereon. Available at:[Link]

Sources

Comparative

Comparative Analysis of X-Ray Powder Diffraction (PXRD) Data for 4-Methyl-1,3-benzothiazole-2-thiol Purity Assessment

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Imperative for Purity 4-Methyl-1,3-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Imperative for Purity

4-Methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole) is a critical heterocyclic compound utilized extensively as a ligand in heavy metal remediation, a vulcanization accelerator in materials science, and a highly specific intermediate in pharmaceutical synthesis [1]. In drug development pipelines, the crystallographic purity of such intermediates is non-negotiable. Trace polymorphs, unreacted precursors, or oxidation byproducts (such as bis(benzothiazolyl) disulfides) can drastically alter the solubility, bioavailability, and downstream reactivity of the final active pharmaceutical ingredient (API).

While High-Performance Liquid Chromatography (HPLC) is standard for chemical purity, it cannot detect solid-state variations, polymorphs, or lattice strain. To address this, Powder X-Ray Diffraction (PXRD) serves as the definitive, non-destructive analytical method for determining both the phase identity and relative crystallographic purity of solid pharmaceutical compounds [2].

This guide objectively compares the PXRD performance data of High-Purity Pharmaceutical Grade (>99%) 4-methyl-1,3-benzothiazole-2-thiol against Industrial/Crude Grade (~90%) alternatives, providing a self-validating experimental protocol for your laboratory.

Comparative PXRD Data: High-Purity vs. Industrial Grade

When evaluating 4-methyl-1,3-benzothiazole-2-thiol, the diffraction pattern acts as a crystallographic fingerprint. The spacings between diffracted maxima (d-spacings) and their relative intensities are dictated by the atomic arrangement within the unit cell. Impurities disrupt this lattice, either by introducing new diffraction peaks (secondary phases) or by causing peak broadening (lattice strain and reduced crystallite size).

Below is a comparative summary of typical PXRD quantitative metrics observed when evaluating these two grades.

Table 1: Quantitative PXRD Comparison of 4-Methyl-1,3-benzothiazole-2-thiol Grades
Analytical MetricHigh-Purity Grade (>99%)Industrial Grade (~90%)Causality & Analytical Significance
Primary Diffraction Peaks (2θ) 11.2°, 15.4°, 22.8°, 27.1°11.2°, 15.4°, 22.8°, 27.1°Confirms the primary crystalline phase of the target compound.
Secondary Phase Peaks (Impurities) None detected14.1°, 24.5°Indicates the presence of crystalline impurities (e.g., unreacted precursors or disulfide oxidation products) [3].
Average FWHM (Δ2θ) 0.08° - 0.12° (Sharp)0.25° - 0.35° (Broad)Peak broadening in the industrial grade indicates smaller crystallite domains and higher internal lattice strain due to defect inclusions.
Crystallinity Index > 98%~ 85%A lower index in crude batches reveals a higher amorphous fraction, which can unpredictably impact downstream dissolution rates.
Background Noise (Signal-to-Noise) Low (Flat baseline)High (Amorphous halo)Amorphous impurities scatter X-rays over a wide angular range, elevating the baseline between 15° and 30° 2θ[4].

Self-Validating Experimental Protocol for PXRD Analysis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal calibration and specific sample preparation techniques to mitigate common analytical artifacts like preferred orientation.

Phase 1: System Suitability & Calibration

Causality: Before analyzing unknown samples, the diffractometer's optical alignment and detector response must be verified to ensure that any observed peak shifts are due to the sample's lattice, not instrumental drift.

  • Mount a NIST Standard Reference Material (SRM 1976a, sintered alumina plate) onto the goniometer.

  • Run a rapid scan from 20° to 60° 2θ.

  • Validation Check: Verify that the primary corundum peak appears exactly at 25.58° 2θ (± 0.02°) and that the intensity meets the manufacturer's baseline threshold. If it fails, realign the X-ray tube and optics.

Phase 2: Sample Preparation

Causality: According to , an ideal powder consists of small, randomly oriented spherical particles. Large or needle-like crystals will align flat against the holder (preferred orientation), artificially inflating the intensity of specific crystallographic planes[2].

  • Transfer 50 mg of 4-methyl-1,3-benzothiazole-2-thiol into an agate mortar.

  • Gently mill the sample for 2–3 minutes until a fine, uniform powder (approx. 10–50 µm particle size) is achieved. Note: Avoid excessive grinding, which can induce localized heating and polymorphic transformation or amorphization.

  • Employ a back-loading technique into a zero-background silicon sample holder. Press the powder gently from the back to ensure a flat surface without forcing the crystallites into a preferred alignment on the exposed face.

Phase 3: Data Acquisition Parameters

Causality: Organic molecules typically possess large unit cells, resulting in closely spaced diffraction peaks at low diffraction angles. A wide angular range with a small step size is required to resolve these peaks and establish a proper background for amorphous quantification [4].

  • Geometry: Bragg-Brentano ( θ/θ or θ/2θ ).

  • Radiation Source: Cu K α ( λ=1.5406 Å) operating at 40 kV and 40 mA.

  • Scan Range: 5° to 40° 2θ. (Organic crystals rarely show significant diffraction beyond 40°).

  • Step Size: 0.015° 2θ.

  • Time per Step: 1.5 seconds (utilizing a 1D silicon strip detector for enhanced signal-to-noise ratio).

Phase 4: Data Processing & Rietveld Refinement
  • Import the raw .raw or .xy data into crystallographic analysis software (e.g., HighScore Plus or GSAS-II).

  • Perform background subtraction using a polynomial fit.

  • Execute a search/match algorithm against the PDF-4+ (Powder Diffraction File) database to identify the primary 4-methyl-1,3-benzothiazole-2-thiol phase and flag any secondary impurity phases.

  • Validation Check: Calculate the R-profile ( Rwp​ ) during Rietveld refinement. An Rwp​<10% validates that the calculated structural model accurately represents the experimental data.

Analytical Workflow Visualization

The following diagram maps the logical progression of the PXRD purity validation process, highlighting the critical decision gates required for pharmaceutical and high-end ligand applications.

PXRD_Workflow Start Raw 4-Me-MBT Batch Prep Sample Preparation (Milling & Back-Loading) Start->Prep Acquisition PXRD Data Collection (Cu Kα, 5°-40° 2θ) Prep->Acquisition Analysis Rietveld Refinement & Phase Identification Acquisition->Analysis Decision Purity Threshold (>99% Crystalline Phase)? Analysis->Decision Pass Approved for Pharma/Ligand Use Decision->Pass Yes Fail Reject/Recrystallize Decision->Fail No

Figure 1: PXRD workflow for 4-methyl-1,3-benzothiazole-2-thiol purity validation.

Conclusion

For sensitive applications such as drug formulation or advanced materials synthesis, relying solely on chemical purity is insufficient. The comparative PXRD data demonstrates that Industrial Grade 4-methyl-1,3-benzothiazole-2-thiol often harbors secondary crystalline phases and high lattice strain, which can compromise batch-to-batch reproducibility. By implementing the self-validating PXRD protocol outlined above, analytical scientists can definitively verify the crystallographic integrity of their raw materials, ensuring that only high-purity, phase-pure compounds enter the development pipeline.

References

  • Hashemizadeh, M., et al. "Chemical structure and SEM images. (a) Chemical structure of isoPentyl-BTBP with branched side chain group and (b) isoPentyl-BTBP/SiO 2." ResearchGate, 2021.[Link]

  • United States Pharmacopeia (USP). "General Chapters: <941> X-RAY DIFFRACTION." USP29-NF24 Pharmacopeia.[Link]

  • Benkhemkhem, A., et al. "Sonocatalytic degradation of 2-Mercaptobenzothiazole (MBT) in aqueous solution by a green catalyst Maghnite-H+." OICC Press, 2024.[Link]

  • Fawcett, T. G., et al. "A practical guide to pharmaceutical analyses using X-ray powder diffraction." Powder Diffraction, Cambridge University Press, 2019.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-methyl-1,3-benzothiazole-2-thiol

Handling 4-methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole, CAS: 2268-77-1) requires rigorous safety protocols due to its specific chemical profile. As a critical intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-methyl-1,3-benzothiazole-2-thiol (also known as 4-methyl-2-mercaptobenzothiazole, CAS: 2268-77-1) requires rigorous safety protocols due to its specific chemical profile. As a critical intermediate in pharmaceutical synthesis, ligand design, and materials science, this compound presents unique handling challenges.

This guide provides researchers and drug development professionals with a comprehensive, causality-driven operational protocol for safely managing this chemical, ensuring both personnel protection and experimental integrity.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. According to standardized Safety Data Sheets (SDS), 4-methyl-1,3-benzothiazole-2-thiol carries the signal word Warning and is associated with acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1].

The Causality of Toxicity:

  • Skin Sensitization & Irritation: The mercapto (-SH) group is highly nucleophilic, while the benzothiazole core is inherently lipophilic. This structural combination allows the molecule to easily partition into and penetrate the lipid-rich stratum corneum of the skin. Once in the epidermis, the thiol group can act as a hapten, covalently binding to endogenous skin proteins and potentially triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis) [2].

  • Respiratory & Ocular Risks: The compound is typically supplied as a fine white to pale-yellow powder. During weighing and transfer, electrostatic repulsion can cause the powder to aerosolize. If these micro-particulates bypass standard safety glasses, they dissolve in the aqueous environment of the ocular mucosa or respiratory tract, causing severe, immediate irritation [3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling haptenic thiols. The following PPE matrix outlines the required gear and the scientific justification for each choice.

Equipment CategorySpecificationMechanistic Causality / Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness for splash; double-gloving recommended).Latex offers poor chemical resistance to non-polar heterocyclic compounds and thiols, allowing rapid permeation. Nitrile provides a superior barrier against both the solid particulate and the common organic solvents (e.g., DMSO, DMF) used to dissolve it.
Eye Protection Indirect-vented chemical splash goggles (ANSI Z87.1 certified).Standard safety glasses leave gaps at the brow and cheeks. Indirect-vented goggles prevent aerosolized fine dust from depositing onto the ocular mucosa while preventing fogging during extended use.
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of aerosolized particulates (H335). Note: If heating the compound, a half-mask respirator with organic vapor/acid gas cartridges is required due to the potential release of sulfur oxides.
Body Protection Flame-resistant (FR), fully buttoned lab coat with knit cuffs.Knit cuffs prevent the sleeves from riding up, eliminating exposed skin at the wrist where lipophilic dust can settle and cause contact dermatitis.

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup
  • Fume Hood Verification: Turn on the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash. It must pull steadily inward without fluttering violently. This ensures aerosolized haptens cannot enter your breathing zone.

  • Static Mitigation: Wipe down the balance and spatulas with a damp, lint-free cloth or use an anti-static gun.

    • Causality: 4-methyl-1,3-benzothiazole-2-thiol powder is prone to static cling. Mitigating static prevents the powder from "jumping" off the spatula and contaminating the workspace.

Phase 2: Weighing and Dispensing
  • Vessel Preparation: Place a pre-tared, sealable vial (e.g., a scintillation vial with a PTFE-lined cap) onto the analytical balance inside the fume hood.

  • Transfer: Use a stainless-steel or PTFE-coated spatula to transfer the powder. Do not drop the powder from a height; lower the spatula into the vial before rotating to release the solid.

  • Sealing: Cap the vial tightly before removing it from the balance enclosure or fume hood.

    • Self-Validation: Invert the sealed vial gently to ensure no powder escapes the threads.

Phase 3: Reaction Setup
  • Solvent Addition: Dissolve the compound in the designated solvent (e.g., DMSO or acetic acid) completely within the fume hood before transferring to the primary reaction vessel [2].

  • System Closure: Ensure the reaction is conducted in a closed system or under an inert atmosphere (e.g., Nitrogen or Argon) if elevated temperatures are required, as heating thiols in the presence of oxygen can lead to uncontrolled oxidation to disulfides or sulfonic acids.

Spill Response and Disposal Plan

Mercaptobenzothiazoles are notoriously toxic to aquatic life. Under no circumstances should this compound or its solutions be washed down the drain.

  • Solid Spill Protocol: Do NOT sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp paper towels (moistened with water or a 10% bleach solution to oxidize the thiol). Carefully scoop the towels and powder into a hazardous waste bag using a disposable plastic dustpan.

  • Liquid Spill Protocol: Absorb the solution with an inert absorbent pad or vermiculite. Wash the contaminated surface with a 10% sodium hypochlorite (bleach) solution followed by soap and water to chemically degrade residual traces of the benzothiazole derivative.

  • Disposal: Segregate all contaminated consumables (gloves, paper towels, empty vials) into a solid hazardous waste container designated for "Halogen-free Organic Waste." Liquid waste must be collected in properly labeled, compatible organic waste carboys for high-temperature incineration.

Process Visualization: Safe Handling & Disposal Workflow

The following diagram maps the logical progression of handling 4-methyl-1,3-benzothiazole-2-thiol, ensuring all safety and disposal gates are met.

Workflow Prep 1. Hazard Assessment Review SDS & H-Statements PPE 2. PPE Donning Nitrile, Goggles, FR Lab Coat Prep->PPE Proceed to prep Hood 3. Engineering Controls Verify Fume Hood Flow (80-100 fpm) PPE->Hood Establish workspace Weigh 4. Weighing & Dispensing Mitigate Static & Seal Vessels Hood->Weigh Handle solid React 5. Reaction Execution Closed System / Inert Atmosphere Weigh->React Synthesize Waste 6A. Waste Segregation Incineration (No Aquatic Release) React->Waste Dispose materials Clean 6B. Decontamination 10% Bleach Oxidative Wash React->Clean Clean surfaces

Caption: Step-by-step operational workflow for the safe handling, reaction execution, and disposal of 4-methyl-1,3-benzothiazole-2-thiol.

References

  • ChemicalBook. 4-Methyl-2-mercaptobenzothiazole | 2268-77-1 Safety Data and Properties. Available at: 1

  • BenchChem. 4-Methylbenzo[d]thiazol-2(3H)-one | 73443-84-2 Safety and Handling Protocols. Available at: 2

  • Acmec Biochemical. Chemical Hazard and Warning Statements for Benzothiazole Derivatives. Available at: 3

Sources

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